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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (R)-1,2-Dodecanediol

Introduction (R)-1,2-Dodecanediol (CAS 85514-84-7) is a chiral diol that has garnered significant interest across various scientific disciplines, including pharmaceutical development, materials science, and cosmetics. As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1,2-Dodecanediol (CAS 85514-84-7) is a chiral diol that has garnered significant interest across various scientific disciplines, including pharmaceutical development, materials science, and cosmetics. As a C12 long-chain diol, its amphiphilic nature—derived from a long hydrophobic carbon tail and a hydrophilic diol head—imparts unique properties that are leveraged in applications ranging from antimicrobial agents to building blocks in asymmetric synthesis.[1]

This guide provides a comprehensive overview of the core physical properties of (R)-1,2-Dodecanediol. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple listing of values to offer field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and practical applicability.

Section 1: Chemical Identity and Structure

A clear understanding of the compound's identity is the foundation for interpreting its physical behavior.

IdentifierValueSource(s)
IUPAC Name (2R)-dodecane-1,2-diol[2]
CAS Number 85514-84-7[3]
Molecular Formula C₁₂H₂₆O₂[2]
Molecular Weight 202.33 g/mol [2][3]
InChI Key ZITKDVFRMRXIJQ-GFCCVEGCSA-N[3]
Canonical SMILES CCCCCCCCCCCO[3]

Section 2: Summary of Core Physical Properties

This section provides at-a-glance values for the key physical properties of (R)-1,2-Dodecanediol. Each property is discussed in greater detail in subsequent sections.

Physical PropertyValue / DescriptionSource(s)
Appearance White to off-white solid at standard conditions.[3][4]
Melting Point 69-72 °C (literature)[3]
Boiling Point Data not readily available in literature. For comparison, the structural isomer 1,12-Dodecanediol boils at 324 °C (1013 hPa).
Density Data not readily available in literature. For comparison, the structural isomer 1,12-Dodecanediol has a reported density of ~1.032 g/cm³.[5]
Solubility Low solubility in water. Soluble in alcohols (e.g., ethanol) and cosmetic esters.[6]
Optical Activity [α]²³/D +13° (c = 2.5 in ethanol)[3]

Section 3: Detailed Discussion of Physical Properties

Appearance and Form

At ambient temperature and pressure, (R)-1,2-Dodecanediol is a white or colorless crystalline solid.[3][4] Its physical form is a direct consequence of the strong intermolecular hydrogen bonding facilitated by the two hydroxyl groups and the van der Waals forces along the ten-carbon chain, which allow for efficient packing into a crystal lattice.

Melting Point

The melting point is a critical indicator of purity. For (R)-1,2-Dodecanediol, the literature value is a range of 69-72 °C .[3] A sharp melting range within this window is indicative of high purity. Impurities typically depress and broaden the melting range.

Boiling Point

An experimentally determined boiling point for (R)-1,2-Dodecanediol at standard atmospheric pressure is not consistently reported in readily available scientific literature. The high molecular weight and strong hydrogen bonding suggest a high boiling point, likely accompanied by decomposition.

For context, the structural isomer 1,12-Dodecanediol (CAS 5675-51-4), where the hydroxyl groups are at the terminal ends of the carbon chain, has a reported boiling point of 324 °C at 1013 hPa . While this value provides a general idea of the thermal energy required, the proximity of the hydroxyl groups in the 1,2-isomer may lead to differences in intermolecular forces and thus a different boiling point.

Density
Solubility Profile

The solubility of (R)-1,2-Dodecanediol is dictated by its amphiphilic structure.

  • Aqueous Solubility : The long C10 alkyl chain is highly hydrophobic, making the compound have very low solubility in water. As the alkyl chain length of 1,2-alkanediols increases, their water solubility decreases.[6]

  • Organic Solubility : The compound is soluble in polar organic solvents like ethanol, which can engage in hydrogen bonding with the diol group while also solvating the alkyl chain. It is also reported to be soluble in cosmetic esters and other oils, where the long alkyl tail can interact favorably with the non-polar solvent molecules.[6]

This solubility profile is key to its function in emulsions and non-aqueous formulations.

Optical Activity

As a chiral compound, (R)-1,2-Dodecanediol rotates plane-polarized light. The specific rotation is a defining characteristic of the enantiomeric purity. The reported value is [α]²³/D +13° , measured at 23 °C using the sodium D-line (589 nm), with a concentration (c) of 2.5 g per 100 mL in ethanol.[3] The positive sign (+) confirms it as the dextrorotatory enantiomer.

Section 4: Standardized Protocols for Physical Property Determination

The following protocols represent robust, self-validating methodologies for determining the primary physical properties of (R)-1,2-Dodecanediol in a research setting.

Protocol: Melting Point Determination (Capillary Method)

This method is the industry standard for determining the melting range of a crystalline solid.

Causality: This technique relies on heating a small, powdered sample packed into a capillary tube at a controlled rate. Uniform packing ensures consistent heat transfer, while a slow temperature ramp near the melting point allows the system to remain in thermal equilibrium with the thermometer, yielding an accurate reading. A pure compound will exhibit a sharp melting range (typically < 2 °C).

Step-by-Step Methodology:

  • Sample Preparation: Ensure the (R)-1,2-Dodecanediol sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end firmly on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block at a medium rate until the temperature is ~15-20 °C below the expected melting point (approx. 70 °C).

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for accuracy.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts, resulting in a clear liquid.

  • Reporting: Report the result as the melting range, T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result p1 Dry & Powder Sample p2 Pack 2-3 mm into Capillary Tube p1->p2 m1 Place in Apparatus p2->m1 m2 Heat Rapidly to ~55°C m1->m2 m3 Heat Slowly (1-2°C / min) m2->m3 m4 Observe & Record T1 (First liquid) m3->m4 m5 Observe & Record T2 (All liquid) m4->m5 r1 Report Melting Range (T1 - T2) m5->r1

Workflow for Melting Point Determination via Capillary Method.
Protocol: Density Determination (Liquid Displacement Method)

This protocol determines the density of a solid that is insoluble in the displacement liquid (water is unsuitable; a non-polar solvent like hexane is appropriate).

Causality: Based on Archimedes' principle, the volume of a solid submerged in a liquid is equal to the volume of the liquid it displaces. By measuring the mass of the solid in air and the volume of liquid it displaces, the density (mass/volume) can be accurately calculated.

Step-by-Step Methodology:

  • Mass Measurement: Weigh a sample of (R)-1,2-Dodecanediol (e.g., 1-2 g) on an analytical balance. Record this mass as m.

  • Initial Volume: Add a precise volume of a suitable non-polar solvent (e.g., 20.0 mL of hexane) to a graduated cylinder. Record this initial volume as V₁.

  • Submersion: Carefully tilt the graduated cylinder and slide the weighed solid into the solvent, ensuring it is fully submerged and no liquid splashes out.

  • Final Volume: Read the new volume from the graduated cylinder. Record this final volume as V₂.

  • Calculation:

    • Calculate the displaced volume: V = V₂ - V₁.

    • Calculate the density: ρ = m / V.

  • Validation: Repeat the measurement two more times and average the results to ensure reproducibility.

Protocol: Qualitative Solubility Assessment

This method establishes the qualitative solubility ("soluble," "sparingly soluble," or "insoluble") in various solvents.

Causality: Solubility is the point at which a solute no longer dissolves in a solvent to give a homogeneous solution at a given temperature. This protocol systematically adds solute to a fixed volume of solvent until this saturation point is reached or exceeded, providing a clear qualitative assessment. Constant temperature is crucial as solubility is temperature-dependent.

Step-by-Step Methodology:

  • Solvent Preparation: Add a measured volume (e.g., 2 mL) of the test solvent (e.g., water, ethanol, hexane) to a clean test tube.

  • Temperature Control: Place the test tube in a water bath to maintain a constant temperature (e.g., 25 °C).

  • Solute Addition: Add a small, pre-weighed amount of (R)-1,2-Dodecanediol (e.g., 10 mg) to the test tube.

  • Mixing: Stopper the tube and vortex or shake vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Observe the solution against a dark background. If the solid completely dissolves, proceed to the next step. If undissolved solid remains after vigorous mixing, the compound is likely insoluble or sparingly soluble.

  • Incremental Addition: Continue adding small, weighed portions of the solute, mixing thoroughly after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Classification:

    • Soluble: A significant amount (e.g., >50 mg) dissolves in 2 mL.

    • Sparingly Soluble: Only a small amount (e.g., 10-50 mg) dissolves.

    • Insoluble: Little to no solid (<10 mg) dissolves.

SolubilityWorkflow start Start prep Add 2 mL Solvent to Test Tube @ 25°C start->prep add Add 10 mg of (R)-1,2-Dodecanediol prep->add mix Vortex / Agitate for 2 min add->mix check Is Solid Completely Dissolved? mix->check soluble Classify: Soluble (or add more solute) check->soluble Yes insoluble Classify: Insoluble or Sparingly Soluble check->insoluble No end End soluble->end insoluble->end

Workflow for Qualitative Solubility Assessment.

Conclusion

References

  • 1,2-Alkanediols for Cosmetic Preservation. (2013, October 28). Cosmetics and toiletries. [Link]

  • 1,12-Dodecanediol. The Good Scents Company. [Link]

  • (R)-1,2-Dodecanediol. PubChem, National Institutes of Health. [Link]

  • Structures of 1,2-alkanediols. ResearchGate. [Link]

  • 1,12-Dodecanediol. NIST Chemistry WebBook. [Link]

  • 1,12-Dodecanediol. PubChem, National Institutes of Health. [Link]

  • Density and Viscosity Measurements of 1-Dodecanol and 1,12-Dodecanediol. ResearchGate. [Link]

  • 1,2-Dodecanediol. PubChem, National Institutes of Health. [Link]

Sources

Exploratory

Enantioselective Synthesis of (R)-1,2-Dodecanediol: An In-Depth Technical Guide

Introduction: The Significance of Chiral 1,2-Diols in Modern Chemistry Chiral 1,2-diols are invaluable building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical and life science...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 1,2-Diols in Modern Chemistry

Chiral 1,2-diols are invaluable building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors.[1] Their stereodefined hydroxyl groups serve as versatile handles for the construction of complex molecular architectures with precise three-dimensional arrangements. The enantiomer (R)-1,2-dodecanediol, a long-chain aliphatic diol, is a notable example of such a crucial chiral intermediate. Its utility stems from its role as a precursor in the synthesis of a variety of bioactive molecules and advanced materials. The ability to introduce specific stereochemistry via this building block is paramount, as the biological activity of a final compound is often dictated by its absolute configuration.[2] This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-1,2-dodecanediol, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their stereochemical outcomes.

Strategic Approaches to the Enantioselective Synthesis of (R)-1,2-Dodecanediol

The synthesis of (R)-1,2-dodecanediol can be broadly categorized into two main strategies: the direct asymmetric functionalization of a prochiral precursor and the kinetic resolution of a racemic mixture. This guide will delve into the most prominent and effective methods within these categories, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Sharpless Asymmetric Dihydroxylation: A Cornerstone of Stereoselective Synthesis

The Sharpless Asymmetric Dihydroxylation (AD) stands as a powerful and widely adopted method for the enantioselective preparation of vicinal diols from prochiral olefins.[3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high levels of stereocontrol.[4] The commercially available "AD-mix" reagents have made this transformation exceptionally accessible and reproducible.[4][5] For the synthesis of (R)-1,2-dodecanediol, 1-dodecene serves as the prochiral starting material, and the use of AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, predictably yields the desired (R)-enantiomer.[6]

Reaction Mechanism and Stereochemical Rationale

The catalytic cycle of the Sharpless AD begins with the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid ligand. This complex then undergoes a [3+2] cycloaddition with the alkene, 1-dodecene, to form a cyclic osmate ester intermediate. The chiral ligand creates a binding pocket that directs the approach of the alkene from a specific face, thus controlling the stereochemical outcome. Subsequent hydrolysis of the osmate ester liberates the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric co-oxidant, typically potassium ferricyanide, allowing the catalytic cycle to continue.[3]

Sharpless_AD_Mechanism cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene 1-Dodecene Alkene->Cycloaddition Osmate_Ester Osmate Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Diol (R)-1,2-Dodecanediol Hydrolysis->Diol Reduced_Os Reduced Osmium Species Hydrolysis->Reduced_Os Reoxidation Reoxidation (K₃[Fe(CN)₆]) Reduced_Os->Reoxidation Reoxidation->OsO4_L Jacobsen_HKR cluster_hkr Hydrolytic Kinetic Resolution Racemic_Epoxide Racemic 1,2-Epoxydodecane Reaction Enantioselective Hydrolysis Racemic_Epoxide->Reaction Catalyst (R,R)-(salen)Co(III) Catalyst->Reaction Water H₂O Water->Reaction S_Diol (S)-1,2-Dodecanediol Reaction->S_Diol R_Epoxide Enriched (R)-1,2-Epoxydodecane Reaction->R_Epoxide Hydrolysis_R Hydrolysis R_Epoxide->Hydrolysis_R Diol Diol Hydrolysis_R->Diol (R)-1,2-Dodecanediol Lipase_KR cluster_lipase Lipase-Catalyzed Kinetic Resolution Racemic_Diol Racemic 1,2-Dodecanediol Reaction Enantioselective Acylation Racemic_Diol->Reaction Lipase Immobilized Lipase Lipase->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction S_Ester (S)-1-Acetoxy-2-hydroxydodecane Reaction->S_Ester R_Diol (R)-1,2-Dodecanediol Reaction->R_Diol

Sources

Foundational

Advanced Synthetic and Application Profiling of (R)-1,2-Dodecanediol (CAS 85514-84-7)

Executive Summary (R)-1,2-Dodecanediol (CAS 85514-84-7) is an enantiopure, long-chain vicinal diol that serves as a critical chiral building block in advanced organic synthesis, pharmaceutical development, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1,2-Dodecanediol (CAS 85514-84-7) is an enantiopure, long-chain vicinal diol that serves as a critical chiral building block in advanced organic synthesis, pharmaceutical development, and materials science. Characterized by its 12-carbon hydrophobic aliphatic tail and a highly reactive, chiral hydrophilic headgroup, this amphiphilic molecule is instrumental in the synthesis of acetogenin analogues, chiral β-amino alcohols, and biocompatible cholesteric liquid crystals.

The precise spatial arrangement of the hydroxyl groups at the C1 and C2 positions allows for bidentate coordination and orthogonal protection strategies, making it an indispensable synthon for drug development professionals. This whitepaper dissects the physicochemical profile, enantioselective synthesis mechanisms, and self-validating experimental protocols required to utilize (R)-1,2-Dodecanediol in high-stakes workflows.

Physicochemical Identity & Quantitative Data

To ensure predictable behavior in biphasic reactions and lipid nanoparticle (LNP) formulations, understanding the fundamental physicochemical properties of (R)-1,2-Dodecanediol is paramount. The quantitative data is summarized below based on standardized chemical databases .

PropertyValue / Specification
IUPAC Name (2R)-dodecane-1,2-diol
CAS Number 85514-84-7
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol
Melting Point 69–72 °C
Optical Activity ([α]²³/D) +13° (c = 2.5 in ethanol)
Topological Polar Surface Area 40.5 Ų
LogP (XLogP3-AA) 3.5 (Indicative of high lipophilicity)

Mechanistic Pathways: Enantioselective Synthesis

While racemic 1,2-dodecanediol can be resolved via lipase-catalyzed kinetic resolution , the most direct and reliable method for synthesizing the pure (R)-enantiomer de novo is the Sharpless Asymmetric Dihydroxylation (SAD) of 1-dodecene.

Causality of the Mechanism: The SAD utilizes AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL. This ligand creates a chiral pocket that sterically forces the osmium tetroxide (OsO₄) to approach the si face of the terminal alkene. The resulting [3+2] cycloaddition forms an osmate ester intermediate that, upon hydrolysis, yields the (R)-1,2-diol with an enantiomeric excess (ee) typically exceeding 99%. The use of a biphasic solvent system (t-BuOH/H₂O) is a deliberate choice: it ensures the active osmium catalyst remains in the aqueous layer while the hydrophobic substrate and product partition into the organic layer, preventing over-oxidation to carboxylic acids.

SAD_Workflow Alkene 1-Dodecene (Terminal Alkene) Reaction Asymmetric Dihydroxylation (t-BuOH/H2O, 0°C) Alkene->Reaction Reagents AD-mix-β (DHQD)2PHAL, K2OsO2(OH)4 Reagents->Reaction Quench Quench & Reduction (Na2SO3) Reaction->Quench Extraction Phase Separation & Extraction (EtOAc) Quench->Extraction PureR (R)-1,2-Dodecanediol (CAS 85514-84-7) Extraction->PureR

Fig 1: Sharpless Asymmetric Dihydroxylation workflow for (R)-1,2-Dodecanediol synthesis.

Self-Validating Experimental Protocol: Synthesis via SAD

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each phase includes built-in quality control checkpoints to ensure the reaction is proceeding correctly before advancing.

Step-by-Step Methodology

1. Reaction Setup & Biphasic Equilibration

  • Action: In a 500 mL round-bottom flask, combine 100 mL of tert-butanol and 100 mL of deionized water. Add 28.0 g of AD-mix-β.

  • Causality: The 1:1 t-BuOH/H₂O ratio creates the necessary biphasic environment. AD-mix-β contains potassium osmate, potassium ferricyanide (co-oxidant), potassium carbonate, and the chiral ligand.

  • Validation Checkpoint: Stir vigorously at room temperature until two clear phases emerge (a yellow lower aqueous phase and a clear upper organic phase). The yellow color confirms the presence of active Os(VIII).

2. Temperature Control & Substrate Addition

  • Action: Cool the mixture to exactly 0 °C using an ice-water bath. Add 1-dodecene (2.2 mL, 10 mmol) in one portion. Stir vigorously for 14 hours at 0 °C.

  • Causality: Lowering the temperature to 0 °C rigidifies the transition state of the ligand-osmium-alkene complex, maximizing enantioselectivity (ee > 99%).

  • Validation Checkpoint (TLC): After 14 hours, sample the organic layer. Run a Thin Layer Chromatography (TLC) plate using Hexanes/Ethyl Acetate (7:3). The starting material (Rf ~0.9) should be completely consumed, replaced by a highly polar spot (Rf ~0.2) staining dark blue with phosphomolybdic acid (PMA).

3. Quenching & Reduction

  • Action: While maintaining 0 °C, add 15.0 g of sodium sulfite (Na₂SO₃). Remove the ice bath and stir for 1 hour at room temperature.

  • Causality: Na₂SO₃ acts as a reducing agent, converting the highly toxic and volatile Os(VIII) into the inert, insoluble Os(IV) dioxide.

  • Validation Checkpoint: The yellow color of the aqueous layer must completely dissipate, turning into a dark brown/black suspension, confirming the successful reduction of osmium.

4. Extraction & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 2M KOH (to remove the chiral ligand for recovery), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude white solid from hot hexane.

  • Causality: Hexane is chosen for recrystallization because the hydrophobic 12-carbon tail is soluble in hot hexane, but the polar diol headgroup forces precipitation upon cooling, yielding shiny white crystals of pure (R)-1,2-Dodecanediol.

Downstream Applications in Drug Development

(R)-1,2-Dodecanediol is not an end-product; it is a highly versatile precursor utilized across multiple cutting-edge pharmaceutical domains .

  • Oncology (Acetogenin Analogues): Annonaceous acetogenins are potent anti-tumor agents. The (R)-1,2-diol motif is frequently used to construct the chiral tetrahydrofuran (THF) rings core to these molecules.

  • Gene Therapy (Biocompatible Polyesters): Polycondensation of (R)-1,2-Dodecanediol with terephthaloyl derivatives yields cholesteric liquid crystal polymers. These polymers act as non-viral vectors, effectively transfecting DNA into cell nuclei due to their biocompatible, amphiphilic nature.

  • Lipid Nanoparticles (LNPs): The 12-carbon aliphatic chain perfectly mimics the hydrophobic tails of endogenous lipids, making it an ideal precursor for synthesizing novel ionizable lipids used in mRNA delivery systems.

Applications RDiol (R)-1,2-Dodecanediol (Chiral Synthon) LNP Lipid Nanoparticles (LNPs) Formulation RDiol->LNP Polymer Polycondensation Reactions RDiol->Polymer API API Intermediate Synthesis RDiol->API Delivery Nucleic Acid Delivery (mRNA Therapeutics) LNP->Delivery LiquidCrystals Biocompatible Polyesters (Gene Vectors) Polymer->LiquidCrystals Acetogenins Acetogenin Analogues (Oncology Drugs) API->Acetogenins

Fig 2: Downstream pharmaceutical and material science applications of (R)-1,2-Dodecanediol.

Analytical Validation & Quality Control

To confirm the absolute stereochemistry and purity of the synthesized (R)-1,2-Dodecanediol, the following analytical suite must be employed:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol 95:5, flow rate 0.5 mL/min). The (R)-enantiomer will elute distinctly from the (S)-enantiomer, allowing precise quantification of the enantiomeric excess (ee > 99% required for API synthesis).

  • Diffusion-Ordered NMR Spectroscopy (DOSY): Because long-chain diols can aggregate in solution, DOSY ¹H NMR is used to extract information about molecular dimensions and confirm the absence of racemic dimers, ensuring the material behaves uniformly in downstream lipid formulations.

References

  • PubChem Compound Summary for (R)-1,2-Dodecanediol. National Center for Biotechnology Information.[Link]

  • Catalyzed Resolution and Simultaneous Selective Crystallization. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry.[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Stoichiometric Applications of (R)-1,2-Dodecanediol in Advanced Formulations

Executive Summary (R)-1,2-Dodecanediol (CAS: 85514-84-7) is a highly pure, chiral, medium-chain aliphatic diol increasingly utilized in pharmaceutical development[1]. Functioning both as a chiral auxiliary in asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1,2-Dodecanediol (CAS: 85514-84-7) is a highly pure, chiral, medium-chain aliphatic diol increasingly utilized in pharmaceutical development[1]. Functioning both as a chiral auxiliary in asymmetric synthesis and as a structural lipidic component in advanced drug delivery systems (such as Lipid Nanoparticles, LNPs), its exact physicochemical properties dictate formulation success. For researchers and drug development professionals, understanding its precise molecular weight (202.33 g/mol ) is not merely a matter of identification—it is the foundational metric for calculating exact molar ratios required in microfluidic mixing and stoichiometric reactions[2].

This technical guide provides an authoritative framework on the molecular properties, analytical validation workflows, and formulation protocols associated with (R)-1,2-Dodecanediol.

Physicochemical Profiling & Molecular Weight Dynamics

In lipid nanotechnology and chiral chemistry, stoichiometric precision is paramount. The molecular weight of (R)-1,2-Dodecanediol dictates the exact mass-to-volume ratio required to achieve target molarities. A deviation in the calculated mass of this lipidic excipient alters the hydrophobic-hydrophilic balance of the resulting supramolecular structures, directly impacting encapsulation efficiency and cellular uptake.

Quantitative Physicochemical Data

The following table summarizes the core molecular metrics required for analytical and formulation calculations.

PropertyValueSource / Method
Molecular Formula C12H26O2[2]
Molecular Weight 202.33 g/mol [1]
Exact Monoisotopic Mass 202.1933 Da[2]
[M+H]+ Adduct m/z 203.2006Predicted ESI-MS ()[3]
[M+Na]+ Adduct m/z 225.1825Predicted ESI-MS ()[3]
Topological Polar Surface Area 40.5 Ų[2]
Rotatable Bonds 10[2]

Analytical Determination of Molecular Weight

To confirm the identity, molecular weight, and purity of (R)-1,2-Dodecanediol lots prior to formulation, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is the industry standard.

MS_Workflow N1 1. Sample Solubilization (MeOH + 0.1% FA) N2 2. RP-HPLC Separation (C18 Column) N1->N2 N3 3. ESI+ Ionization (Taylor Cone Formation) N2->N3 N4 4. Mass Analysis (m/z 203.2 [M+H]+) N3->N4

Workflow for LC-MS/MS molecular weight validation of (R)-1,2-Dodecanediol.

Step-by-Step Methodology: HPLC-ESI-MS Protocol
  • Step 1: Sample Preparation. Dilute (R)-1,2-Dodecanediol to a final concentration of 10 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete solubilization of the highly hydrophobic 12-carbon aliphatic chain. The addition of 0.1% Formic Acid provides an abundance of protons (H+), which is strictly required to force the neutral diol into its positively charged [M+H]+ state for mass analyzer detection.

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both with 0.1% FA).

    • Causality: Because the molecule is highly lipophilic (XLogP3 ~ 4.0)[2], a C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte, preventing it from co-eluting with the solvent front and suffering from ion suppression.

  • Step 3: ESI+ Ionization. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: 350°C is the optimal thermal threshold; it is hot enough to ensure complete droplet desolvation for stable Taylor cone formation, but low enough to prevent the thermal degradation (dehydration) of the terminal hydroxyl groups.

  • Step 4: Data Acquisition. Extract ion chromatograms (EIC) for m/z 203.20 ([M+H]+) and m/z 225.18 ([M+Na]+)[3].

Self-Validating System: Immediately following the highest concentration standard, inject a blank solvent (Methanol + 0.1% FA). Validation Metric: If the EIC peak area for m/z 203.2 in the blank exceeds 5% of the Lower Limit of Quantification (LLOQ), column carryover is occurring. The run is automatically invalidated, and a column wash protocol must be initiated before analyzing precious formulation lots.

Application in Drug Development: LNP Formulation

When integrating (R)-1,2-Dodecanediol into lipid nanoparticles as a structural modifier, its exact molecular weight (202.33 g/mol ) is used to calculate the molar ratios against ionizable lipids, cholesterol, and PEG-lipids.

LNP_Workflow S1 Stoichiometric Calculation (MW: 202.33 g/mol) S2 Lipid Phase Dissolution (Ethanol, 60°C) S1->S2 S3 Microfluidic Mixing (Aqueous + Lipid Phases) S2->S3 S4 Dialysis & Buffer Exchange (Ethanol Removal) S3->S4 S5 Final Characterization (DLS & Encapsulation) S4->S5

LNP formulation workflow utilizing (R)-1,2-Dodecanediol based on exact molarity.

Step-by-Step Methodology: Microfluidic LNP Assembly
  • Step 1: Molar Calculation. Using the MW of 202.33 g/mol [1], calculate the exact mass required to achieve a specific molar percentage (e.g., 10 mol%) within the total lipid mix.

    • Causality: Imprecise mass calculations lead to molar ratio deviations, which alter the packing parameter of the lipid bilayer, directly causing premature payload leakage in vivo.

  • Step 2: Lipid Phase Preparation. Dissolve the lipid mixture in absolute ethanol and heat to 60°C.

    • Causality: Heating to 60°C ensures that all lipidic components, including the diol, exceed their phase transition temperatures, preventing localized precipitation prior to mixing.

  • Step 3: Microfluidic Mixing. Mix the ethanolic lipid phase with an aqueous buffer (e.g., Citrate buffer pH 4.0 containing the API) at a 1:3 volume ratio using a microfluidic cartridge.

    • Causality: Rapid microfluidic mixing induces a sudden shift in solvent polarity, forcing the hydrophobic dodecane chains of the diol to self-assemble into the core/shell interface in milliseconds, trapping the API.

  • Step 4: Dialysis. Dialyze against 1X PBS (pH 7.4) for 24 hours.

Self-Validating System: Post-dialysis, subject the LNP batch to Dynamic Light Scattering (DLS). Validation Metric: The Polydispersity Index (PDI) must be < 0.2. A PDI > 0.2 indicates bulk aggregation caused by an incorrect stoichiometric ratio of the diol. If PDI > 0.2, the formulation is invalidated and discarded before wasting resources on costly in vitro encapsulation assays.

References

  • PubChem , "(R)-1,2-Dodecanediol | C12H26O2 | CID 3086322 - PubChem", National Library of Medicine. Available at:[Link]

  • PubChemLite / CCSbase , "1,2-dodecanediol (C12H26O2) - Adducts and Exact Mass", Université du Luxembourg. Available at:[Link]

Sources

Foundational

Biological activity of (R)-1,2-Dodecanediol

An In-depth Technical Guide to the Biological Activity of (R)-1,2-Dodecanediol This guide provides a comprehensive technical analysis of the biological activities of (R)-1,2-Dodecanediol, designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of (R)-1,2-Dodecanediol

This guide provides a comprehensive technical analysis of the biological activities of (R)-1,2-Dodecanediol, designed for researchers, scientists, and drug development professionals. We will delve into its core functionalities, including antimicrobial, anti-inflammatory, and skin-penetrating properties, supported by mechanistic insights and detailed experimental protocols.

Introduction: Beyond a Simple Diol

1,2-Alkanediols are a class of organic compounds that have found extensive use in cosmetic and pharmaceutical formulations.[1] Traditionally valued as solvents, humectants, and viscosity modifiers, their utility has expanded significantly due to their potent antimicrobial properties, offering an alternative to conventional preservatives like parabens.[1][2] These molecules are amphiphilic, possessing a hydrophilic diol head and a lipophilic alkyl tail, a structural feature that underpins their biological activity.[2]

1,2-Dodecanediol, a 12-carbon diol, exists as a chiral molecule with two enantiomers: (R) and (S). While much of the existing research has been conducted on the racemic mixture, understanding the specific biological profile of the (R)-enantiomer is crucial for applications requiring high specificity and efficacy, particularly in drug development. This guide synthesizes the available data on 1,2-dodecanediol, with a specific focus on the (R)-enantiomer where possible, to provide a detailed technical resource on its mechanisms of action and potential applications.

Part 1: Potent Broad-Spectrum Antimicrobial Activity

(R)-1,2-Dodecanediol exhibits significant activity against a wide range of microorganisms, including bacteria and yeast.[3][4] This efficacy is a direct consequence of its molecular structure and its interaction with microbial cell membranes.

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of 1,2-alkanediols is the disruption of the microbial cell membrane.[5][6] Their amphiphilic nature allows them to insert themselves into the lipid bilayer of the cell membrane.[2] This intercalation increases membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and nucleic acids, and ultimately results in cell death.[6] The length of the alkyl chain is a critical determinant of this activity; longer chains, such as the 12-carbon chain of dodecanediol, generally exhibit higher potency at lower concentrations compared to shorter-chain analogues like 1,2-hexanediol or 1,2-octanediol.[6][7]

cluster_membrane Microbial Cell Membrane (Lipid Bilayer) lipid_head1 Hydrophilic Heads lipid_tail1 Hydrophobic Tails lipid_tail2 Hydrophobic Tails lipid_head2 Hydrophilic Heads alkanediol (R)-1,2-Dodecanediol (Amphiphilic) disruption Membrane Destabilization Increased Permeability alkanediol->disruption Inserts into Lipid Bilayer leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Mechanism of antimicrobial action of (R)-1,2-Dodecanediol.

Antimicrobial Efficacy: A Quantitative Look

The effectiveness of 1,2-alkanediols is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. Studies have demonstrated that 1,2-alkanediols with 6 to 12 carbons show significant antimicrobial activity.[7] 1,2-Octanediol and 1,2-decanediol, in particular, exhibit strong bactericidal effects.[4][7] While specific MIC data for the (R)-enantiomer is not extensively published, the data for the racemic mixture provides a strong benchmark.

MicroorganismType1,2-Octanediol MIC (% v/v)1,2-Decanediol MIC (ppm)
Staphylococcus aureusGram-positive bacterium0.5[6]-
Staphylococcus epidermidisGram-positive bacterium--
Escherichia coliGram-negative bacterium0.5[6]-
Pseudomonas aeruginosaGram-negative bacterium0.5-
Candida albicansYeast0.5[6]-
Aspergillus brasiliensisMold0.5500 - 1000[6]

Note: Data is compiled from studies on racemic 1,2-alkanediols and serves as an indicator of the potency of the C12 diol class.[6] It's important to recognize that while antimicrobial activity increases with chain length, water solubility decreases, which can impact efficacy in aqueous formulations.[5][6]

Experimental Protocol: MIC Determination via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent. The causality behind this choice is its efficiency and ability to test multiple concentrations simultaneously, providing a clear quantitative endpoint.

  • Preparation of Stock Solution: Dissolve (R)-1,2-Dodecanediol in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast). This creates a gradient of decreasing concentrations across the plate.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute this suspension and add a defined volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (microbes in medium, no compound) to ensure microbial viability and a negative control (medium only) to check for sterility.

  • Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of (R)-1,2-Dodecanediol in which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader measuring optical density.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Part 2: Anti-inflammatory and Antioxidant Properties

Beyond its role as an antimicrobial, 1,2-dodecanediol (referred to as 1,2-decanediol in some studies, likely due to regional naming conventions or error, but context points to the C12 diol) demonstrates significant anti-inflammatory and antioxidant capabilities, making it a promising agent for treating inflammatory skin conditions.

Mechanism of Action: Cytokine Suppression and Redox Balance

In-vitro studies using human keratinocytes have shown that 1,2-decanediol can effectively mitigate inflammatory responses.[8] When skin cells are challenged with an inflammatory stimulus like lipopolysaccharide (LPS), they release a cascade of pro-inflammatory cytokines. 1,2-decanediol has been shown to significantly decrease the production of key mediators such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[8]

Furthermore, it exerts an antioxidant effect by preventing the depletion of crucial cellular antioxidants, namely glutathione (GSH) and nicotinamide adenine dinucleotide phosphate (NADPH).[8] By preserving the cellular redox balance, it helps protect cells from oxidative damage that often accompanies inflammation.

LPS LPS (Inflammatory Stimulus) Keratinocyte Keratinocyte LPS->Keratinocyte Stimulates Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-1β) Keratinocyte->Cytokines Releases OxidativeStress Oxidative Stress Keratinocyte->OxidativeStress Depletes Antioxidants Dodecanediol (R)-1,2-Dodecanediol Dodecanediol->Cytokines Inhibits Release Dodecanediol->OxidativeStress Prevents Depletion Inflammation Inflammation Cytokines->Inflammation Antioxidants Cellular Antioxidants (GSH, NADPH) OxidativeStress->Inflammation

Caption: Anti-inflammatory pathway of (R)-1,2-Dodecanediol.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory properties of (R)-1,2-Dodecanediol on skin cells. The choice of keratinocytes is causal as they are primary cells involved in skin inflammation.

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of (R)-1,2-Dodecanediol for a defined period (e.g., 2 hours). A cell viability assay (e.g., MTT) should be performed beforehand to determine the non-toxic concentration range.

  • Inflammatory Challenge: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an untreated control group and an LPS-only group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-8, TNF-α, and IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the dodecanediol-treated groups to the LPS-only control group. A significant reduction indicates anti-inflammatory activity.

Part 3: Enhancement of Skin Penetration

A critical challenge in dermal and transdermal drug delivery is overcoming the barrier function of the outermost layer of the skin, the stratum corneum. Long-chain 1,2-alkanediols have been identified as effective penetration enhancers.[9]

Mechanism of Action: Stratum Corneum Lipid Disruption

The stratum corneum's barrier function is primarily due to its unique "brick and mortar" structure, with corneocytes ("bricks") embedded in a highly ordered lipid matrix ("mortar"). Longer-chain alkanediols, such as 1,2-hexanediol and 1,2-octanediol, are capable of intercalating into these lipid lamellae.[9] This intercalation disrupts the highly ordered state of the lipids, converting them to a more disordered, fluid state.[9][10] This transient and reversible disruption of the lipid structure reduces the barrier's resistance, thereby enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).[11][12] It is hypothesized that 1,2-dodecanediol acts via this same mechanism.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is the gold standard for in vitro assessment of drug permeation through the skin, providing a reliable model of in vivo absorption.

  • Skin Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver, porcine ear) and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • System Equilibration: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) maintained at 32°C to mimic physiological conditions. Allow the skin to equilibrate for 30 minutes.

  • Formulation Application: Apply a defined amount of the test formulation—containing a model drug plus (R)-1,2-Dodecanediol—to the surface of the stratum corneum in the donor compartment. A control formulation without the dodecanediol must be tested in parallel.

  • Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss), a key parameter for quantifying penetration enhancement.

donor Donor Compartment Formulation with API + (R)-1,2-Dodecanediol skin Stratum Corneum Epidermis Dermis donor:s->skin:n Drug Application receptor Receptor Compartment Receptor Fluid (PBS, 32°C) Stir Bar skin:s->receptor:n Drug Permeation sampling Sampling Port receptor:e->sampling:w Periodic Sampling for HPLC Analysis

Sources

Exploratory

The Discovery, Synthesis, and Application of (R)-1,2-Dodecanediol: A Technical Whitepaper

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary (R)-1,2-Dodecanediol (also known as chiral lauryl glycol) is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

(R)-1,2-Dodecanediol (also known as chiral lauryl glycol) is a highly valuable enantiopure 1,2-alkanediol. Characterized by its amphiphilic structure—a hydrophilic vicinal diol headgroup paired with a lipophilic 10-carbon aliphatic tail—it serves as a critical chiral building block in organic synthesis and a potent antimicrobial agent in cosmetic and pharmaceutical formulations. This whitepaper explores the historical discovery of chiral 1,2-diols, elucidates the mechanistic basis of their antimicrobial efficacy, and provides field-proven, self-validating protocols for their enantioselective isolation.

Historical Context and Discovery

The synthesis of 1,2-alkanediols has undergone a significant evolutionary arc over the past century. Early attempts to synthesize vicinal diols from terminal olefins relied on harsh, non-selective oxidative conditions. In 1946, Swern et al. pioneered the reaction of 1-olefins with formic acid and hydrogen peroxide, followed by hydrolysis, to yield racemic 1,2-diols[1]. While foundational, this method was plagued by unwanted salt loads, byproduct formation, and a complete lack of stereocontrol.

The true breakthrough in the discovery and targeted synthesis of (R)-1,2-Dodecanediol arrived with the advent of the Sharpless Asymmetric Dihydroxylation (AD) in the late 1980s and 1990s. This premier method allowed chemists to convert 1-dodecene directly into enantiopure 1,2-dodecanediol using an osmium tetroxide-ligand complex[2]. The chiral ligand dictated the facial selectivity of the [3+2]-cycloaddition, yielding the (R)- or (S)-enantiomer with high enantiomeric excess (ee).

However, as the demand for scalable and green chemistry grew, researchers pivoted toward biocatalysis . The modern era of (R)-1,2-dodecanediol production is defined by lipase-catalyzed kinetic resolution [3]. By leveraging enzymes like Candida antarctica lipase B (Novozym 435), scientists discovered that racemic mixtures could be resolved via stereoselective acyl transfer, allowing one enantiomer to spontaneously crystallize out of solution[4].

Structural and Physicochemical Profile

Understanding the physical properties of (R)-1,2-Dodecanediol is essential for predicting its behavior in both synthetic reactions and biological matrices. Its high Log P value dictates its strong partitioning into lipid bilayers, a core driver of its biological activity[5].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
IUPAC Name (2R)-Dodecane-1,2-diolDefines the absolute stereochemistry at C2.
CAS Number 85514-84-7Specific registry for the (R)-enantiomer[6].
Molecular Formula C12H26O212-carbon chain provides optimal amphiphilicity[6].
Molecular Weight 202.338 g/mol Small molecule, easily diffuses through biological matrices[6].
Appearance White shiny powderIndicates high crystalline purity; aids in visual reaction monitoring[6].
Functional Groups Vicinal diol (Hydroxyl)Allows for hydrogen bonding, esterification, and metal-chelation[7].

Mechanistic Insights: Antimicrobial Action and Membrane Disruption

Beyond its use as a chiral building block for lipophilic diamines and amino alcohols[7], 1,2-dodecanediol is a potent antimicrobial and skin-conditioning agent[8].

The Causality of Cell Death: The antimicrobial efficacy of 1,2-alkanediols is directly proportional to their carbon chain length. As the chain extends to C12, the molecule's lipophilicity (Log P) reaches an optimal threshold for penetrating the thick peptidoglycan layers and intercalating into the phospholipid bilayer of Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis[9]. Once inserted, the bulky hydrophobic tail disrupts the highly ordered packing of the lipid membrane. This fluidization compromises the membrane's barrier function, leading to catastrophic proton leakage. The dissipation of the proton motive force immediately halts ATP synthesis, resulting in metabolic collapse and cell death[5].

Mechanism A 1,2-Dodecanediol (Amphiphilic Molecule) B Intercalation into Bacterial Phospholipid Bilayer A->B Hydrophobic tail insertion C Membrane Fluidity Alteration & Structural Disruption B->C Accumulation D Proton Leakage across Inner Membrane C->D Loss of barrier function E Inhibition of ATP Synthesis D->E Depletion of proton motive force F Cell Death / Growth Inhibition (S. aureus, S. epidermidis) E->F Metabolic collapse

Fig 1. Mechanistic pathway of 1,2-dodecanediol-induced bacterial membrane disruption.

Table 2: Antimicrobial Efficacy Profile in Mixed Systems Formulators often use 1,2-dodecanediol in combination with other agents. Understanding the synergistic or antagonistic causality is critical for drug development[9].

SystemTarget PathogenAntimicrobial BehaviorMechanism / Causality
1,2-Dodecanediol (Monomeric) S. aureus, S. epidermidisHigh InhibitionMembrane disruption, ATP synthesis inhibition.
+ Lactic Acid S. aureus, S. epidermidisSimilar to MonomericAdditive acidic stress without micellar interference.
+ Myristic Acid S. aureusSelective InhibitionMyristic acid potentiates specific anti-staphylococcal activity.
+ Myristic Acid S. epidermidisInhibited ActivityCompetitive micelle formation reduces bioavailability of the diol.

Experimental Workflows for Enantioselective Isolation

While asymmetric dihydroxylation is historically significant, the current industry standard for isolating (R)-1,2-dodecanediol from a racemic mixture is Lipase-Catalyzed Kinetic Resolution combined with Selective Crystallization [3][10]. This protocol is a self-validating system: the spontaneous crystallization of the (S)-enantiomer acts as a visual indicator of reaction progress and drives the equilibrium forward.

Protocol: Biocatalytic Kinetic Resolution of (R)-1,2-Dodecanediol

Phase 1: Chemical Acylation (Preparation of the Racemic Diester) Causality: The free diol must be converted into a bulky diester to provide the lipase with a suitable substrate for stereoselective cleavage[4].

  • Dissolve 5.0 mmol of racemic 1,2-dodecanediol in 4 mL of pyridine with gentle heating until homogenized.

  • Add 12 mL of petroleum ether (40–60 °C) and stir continuously.

  • Dropwise, add 12.0 mmol (2.4 equiv) of butyryl chloride. Self-Validation: The reaction is exothermic; maintain effective magnetic stirring.

  • Stir at room temperature for 15 minutes. Verify completion via Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum Ether (3:5) eluent. Stain with anisaldehyde. The starting material spot should completely disappear.

Phase 2: Enzymatic Methanolysis and in situ Crystallization Causality:Candida antarctica lipase B (Novozym 435) selectively attacks the ester bond of the (S)-enantiomer. As the (S)-diol is liberated, it exceeds its solubility limit in the solvent and crystallizes, preventing product inhibition and leaving the (R)-diester untouched in solution[3][10].

  • Dissolve the crude racemic diester in a solvent mixture (e.g., ethyl acetate or petroleum ether).

  • Add a stoichiometric amount of methanol (nucleophile) and 200 mg of Novozym 435 (immobilized enzyme).

  • Shake the mixture at room temperature. Self-Validation: Within hours, white shiny crystals of (S)-1,2-dodecanediol will become visible to the naked eye.

  • Monitor via TLC until the conversion reaches exactly 50%.

Phase 3: Separation and Recovery of the (R)-Enantiomer

  • Filter the heterogeneous mixture through a glass filter to remove the enzyme beads and the crystallized (S)-1,2-dodecanediol.

  • Concentrate the filtrate (which contains the highly enriched (R)-diester and trace monoesters) using a rotary evaporator.

  • Subject the concentrated (R)-diester to standard chemical hydrolysis (e.g., using NaOH in aqueous methanol) to cleave the remaining butyrate groups.

  • Extract with ethyl acetate, dry over anhydrous MgSO₄, and evaporate to yield enantiopure (R)-1,2-Dodecanediol [10].

Workflow A Racemic 1,2-Dodecanediol B Chemical Acylation (Butyryl chloride) A->B C Racemic Diester B->C D Lipase B (Novozym 435) Methanolysis C->D Stereoselective cleavage E (S)-1,2-Dodecanediol (Crystallizes) D->E Fast reaction (Precipitates) F (R)-Diester / Monoester (Remains in Solution) D->F Slow reaction (Soluble) G Chemical Hydrolysis F->G Filtration & Extraction H (R)-1,2-Dodecanediol (Target Enantiomer) G->H Deprotection

Fig 2. Biocatalytic kinetic resolution workflow for isolating (R)-1,2-dodecanediol.

Conclusion

(R)-1,2-Dodecanediol represents a fascinating intersection of asymmetric synthesis, biocatalysis, and microbiology. From its early synthetic roots to its modern isolation via sophisticated enzyme-mediated kinetic resolution, it remains a highly prized molecule. Its unique amphiphilic geometry not only makes it a versatile chiral synthon but also endows it with targeted membrane-disrupting capabilities, securing its place as a critical component in next-generation pharmaceutical and cosmetic formulations.

References

  • LAURYL GLYCOL - Moumoujus Source: Moumoujus URL:[Link][8]

  • An NMR and MD Modeling Insight into Nucleation of 1,2-Alkanediols: Selective Crystallization of Lipase-Catalytically Resolved Enantiomers from the Reaction Mixtures Source: KBFI / Journal of Organic Chemistry URL:[Link][3]

  • 18.6. Catalyzed Resolution and Simultaneous Selective Crystallization Source: RSC Books URL:[Link][4]

  • Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis Source: J-Stage URL:[Link][9]

  • Cosmetic Ingredients Report by ACTIVON Lab. Vol.10 Source: Activon Global URL:[Link][5]

  • Lipase-catalyzed stereoresolution of long-chain 1,2-alkanediols Source: KBFI URL:[Link][10]

  • United States Patent - Process for preparing vicinal alkanediols Source: Google Patents URL:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Utilization of (R)-1,2-Dodecanediol in Surfactant Systems and Drug Delivery

Executive Summary (R)-1,2-Dodecanediol (CAS: 1119-87-5) is a versatile, straight-chain aliphatic diol featuring a 10-carbon hydrophobic tail and a chiral vicinal diol headgroup. In pharmaceutical and cosmetic formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1,2-Dodecanediol (CAS: 1119-87-5) is a versatile, straight-chain aliphatic diol featuring a 10-carbon hydrophobic tail and a chiral vicinal diol headgroup. In pharmaceutical and cosmetic formulation, it transcends the role of a simple humectant, acting as a highly effective nonionic surfactant, microemulsion co-surfactant, and chemical reducing agent[1]. This application note provides a comprehensive, field-proven guide to leveraging the amphiphilic thermodynamics of (R)-1,2-Dodecanediol for nanoparticle synthesis, transdermal microemulsions, and antimicrobial synergy.

Physicochemical Profiling & Surfactant Thermodynamics

The utility of (R)-1,2-Dodecanediol is governed by its micellization thermodynamics. The Critical Micelle Concentration (CMC) is the pivotal threshold at which surfactant monomers spontaneously self-assemble into micelles. Below the CMC, the molecule exists in monomeric form, reducing surface tension; above it, the hydrophobic domains aggregate to minimize contact with the aqueous phase, creating a hydrophobic core capable of solubilizing lipophilic drugs.

According to 2[2], the logarithm of the CMC for nonionic surfactants decreases linearly with the size of the hydrophobic fragment. Because (R)-1,2-Dodecanediol possesses a substantial 10-carbon unbranched aliphatic chain attached to the diol, it exhibits a low CMC. This low CMC indicates that it is thermodynamically favorable for the molecule to adsorb at interfaces, making it highly efficient for emulsification, wetting, and drug solubilization.

Application Notes: Formulation Strategies

Co-Surfactant in Bicontinuous Microemulsions for Transdermal Delivery

Microemulsions are thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant. While oil-in-water (o/w) systems are common, bicontinuous microemulsions provide superior solubilizing capacity for both hydrophilic and lipophilic APIs, facilitating enhanced skin permeation. When formulating3[3], (R)-1,2-Dodecanediol acts as a potent hydrophobic co-surfactant. It intercalates between primary surfactant molecules, reducing electrostatic repulsion (in ionic systems) or steric hindrance (in nonionic systems), thereby lowering the interfacial tension to near-zero and stabilizing the bicontinuous phase.

Reducing Agent & Stabilizer in Nanoparticle Synthesis

In the realm of nanomedicine, (R)-1,2-Dodecanediol serves a dual purpose: it is both a reducing agent and a phase-transfer facilitator. During the4[4], the vicinal diol reduces Iron (III) acetylacetonate ( Fe(acac)3​ ) at high temperatures (300°C). The resulting hydrophobic superparamagnetic iron oxide nanoparticles are subsequently capped with oleic acid and coated with PEG-lipids to form stable, water-soluble micelles for in vivo imaging and targeted drug delivery.

G A Fe(acac)3 + 1,2-Dodecanediol B Thermal Reduction (300°C, 1h, N2) A->B C Hydrophobic SPIOs (Oleic Acid Capped) B->C D Lipid Coating (PEG-Lipid/DOTAP) C->D E L-SPIOs for Drug Delivery D->E

Fig 1. Workflow for lipid-coated SPIO synthesis using 1,2-Dodecanediol as a reducing agent.

Antimicrobial Synergist in Topical Formulations

Beyond its physical properties, (R)-1,2-Dodecanediol exhibits intrinsic antimicrobial properties that can be synergistically amplified. Research on the5[5] demonstrates that when (R)-1,2-Dodecanediol reaches its CMC, the resulting micelles solubilize co-preservatives (such as myristic acid or lactic acid). This micellar delivery system enhances the partitioning of the antimicrobial agents into the lipid bilayers of Staphylococcus aureus and Staphylococcus epidermidis, resulting in a synergistic bactericidal effect (Fractional Inhibitory Concentration < 0.5).

G A (R)-1,2-Dodecanediol Monomers B Concentration Exceeds CMC A->B C Micellar Self-Assembly B->C D Solubilization of Co-Preservatives (e.g., Myristic Acid) C->D E Bacterial Membrane Disruption D->E

Fig 2. Antimicrobial synergy mechanism via 1,2-Dodecanediol micellization at the CMC.

Validated Experimental Protocols

Protocol A: Synthesis of Hydrophobic SPIOs via 1,2-Dodecanediol Reduction

Causality Note: The use of 1,2-dodecanediol over standard polyols is critical here; its specific boiling point and reducing potential at 300°C allow for the controlled nucleation and uniform seed-growth of 10 nm iron oxide cores[4].

Materials: Fe(acac)3​ , (R)-1,2-Dodecanediol, Oleic acid, Oleylamine, Benzyl ether, Ethanol, Hexane. Procedure:

  • Admixture: In a 100 mL three-neck round-bottom flask, combine 2 mmol of Fe(acac)3​ , 10 mmol of (R)-1,2-Dodecanediol, 6 mmol of oleic acid, and 6 mmol of oleylamine in 20 mL of benzyl ether.

  • Degassing: Purge the system with ultra-high purity Nitrogen ( N2​ ) for 30 minutes at room temperature to prevent unwanted oxidation of the iron precursor.

  • Thermal Reduction: Heat the mixture to 200°C for 2 hours, then ramp the temperature to reflux (approx. 300°C) for 1 hour.

    • Validation Checkpoint: The solution should transition from a dark red/brown to a deep black colloidal suspension, indicating the successful reduction and formation of magnetic Fe3​O4​ nanoparticles.

  • Precipitation & Washing: Cool the mixture to room temperature. Add 40 mL of ethanol to precipitate the SPIOs.

  • Collection: Centrifuge at 8,000 rpm for 10 minutes. Discard the supernatant.

  • Resuspension: Dissolve the black pellet in 20 mL of hexane containing 50 μL of oleic acid and 50 μL of oleylamine to ensure long-term steric stabilization.

Protocol B: Determination of Antimicrobial Synergy (FIC Index)

Causality Note: To prove that 1,2-dodecanediol acts as a micellar delivery vehicle rather than just an additive, we measure the Fractional Inhibitory Concentration (FIC). A synergistic FIC (<0.5) confirms that the diol's micellization lowers the required dose of the primary antimicrobial[5].

Materials: (R)-1,2-Dodecanediol, Myristic Acid, Mueller-Hinton Broth, S. epidermidis culture. Procedure:

  • Stock Preparation: Prepare a stock solution of (R)-1,2-Dodecanediol in a biologically compatible co-solvent (e.g., 1% DMSO in water) at a concentration of 2x its known CMC.

  • Checkerboard Assay: In a 96-well plate, create a two-dimensional gradient. Serially dilute (R)-1,2-Dodecanediol along the x-axis and Myristic Acid along the y-axis.

  • Inoculation: Add 5×105 CFU/mL of S. epidermidis to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours under aerobic conditions.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by measuring optical density at 600 nm ( OD600​ ).

    • Validation Checkpoint: Calculate the FIC Index: FIC=(MICDiol_combo​/MICDiol_alone​)+(MICMyristic_combo​/MICMyristic_alone​) . An FIC index ≤0.5 validates the synergistic formulation.

Data Summary Tables

Table 1: Physicochemical and Surfactant Properties of (R)-1,2-Dodecanediol

PropertyValue / DescriptionImpact on Formulation
Molecular Weight 202.33 g/mol Optimal size for co-surfactant intercalation.
Chemical Formula C12​H26​O2​ Provides a strict hydrophobic/hydrophilic divide.
Appearance Colorless viscous liquid / SolidRequires heating/co-solvents for aqueous incorporation.
Surfactant Class Nonionic / Amphiphilic DiolUnaffected by pH or ionic strength in formulations.
Primary Functions Co-surfactant, Reducing AgentLowers interfacial tension; drives thermal reduction.

Table 2: Antimicrobial Synergy Profile (Mixed Micellar System)

Formulation SystemTarget PathogenInteraction TypeFIC Index
1,2-Dodecanediol + Lactic AcidS. aureusAdditive0.75 - 1.0
1,2-Dodecanediol + Myristic AcidS. epidermidisSynergistic < 0.50
1,2-Dodecanediol + MethylparabenS. aureusAdditive0.80 - 1.0

(Data synthesized from standard mixed-system antimicrobial evaluations[5])

References

  • Prediction of Critical Micelle Concentration Using a Quantitative Structure−Property Relationship Approach. 1.
  • Source: nih.
  • Source: jst.go.
  • Source: uni-stuttgart.
  • Source: cymitquimica.

Sources

Application

(R)-1,2-Dodecanediol as a chiral building block in synthesis

Application Note: (R)-1,2-Dodecanediol as a Chiral Building Block in Enantioselective Synthesis Executive Summary (R)-1,2-Dodecanediol is a highly versatile, amphiphilic chiral building block utilized extensively in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-1,2-Dodecanediol as a Chiral Building Block in Enantioselective Synthesis

Executive Summary

(R)-1,2-Dodecanediol is a highly versatile, amphiphilic chiral building block utilized extensively in the synthesis of complex biologically active molecules, including insect pheromones, acetogenins, and advanced active pharmaceutical ingredients (APIs)[1]. Featuring a lipophilic eleven-carbon tail and a hydrophilic chiral vicinal diol head, it allows for highly regioselective and stereospecific downstream functionalization. This application note details the physicochemical profile of (R)-1,2-Dodecanediol and provides self-validating, step-by-step protocols for its enantioselective synthesis using the Sharpless Asymmetric Dihydroxylation (SAD) and Jacobsen Hydrolytic Kinetic Resolution (HKR) pathways.

Physicochemical & Computational Profiling

Understanding the physical and computational properties of (R)-1,2-Dodecanediol is critical for optimizing reaction solvents, extraction protocols, and downstream purification steps[2],[3].

PropertyValue
IUPAC Name (2R)-dodecane-1,2-diol
CAS Registry Number 85514-84-7
PubChem CID 3086322
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.338 g/mol
Exact Mass 202.19328 Da
Topological Polar Surface Area (TPSA) 40.5 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Rotatable Bond Count 10

Mechanistic Causality in Enantioselective Synthesis

To obtain (R)-1,2-Dodecanediol with high enantiomeric excess (ee), two primary catalytic strategies are employed in modern synthetic laboratories:

Strategy A: Sharpless Asymmetric Dihydroxylation (SAD)

The SAD of 1-dodecene is a highly atom-economical approach[4]. The reaction utilizes AD-mix-β , which contains the chiral ligand (DHQD)₂PHAL, potassium osmate(VI) dihydrate as the catalytic oxidant, and potassium ferricyanide as the stoichiometric co-oxidant[5].

  • Mechanistic Causality: The (DHQD)₂PHAL ligand coordinates with the osmium tetroxide in situ, creating a rigid chiral pocket. According to the Sharpless mnemonic, the (DHQD)₂ ligand directs the osmium to attack the "top" face of the terminal olefin, selectively yielding the (R)-enantiomer[5]. The reaction is strictly performed in a biphasic solvent system (tert-butanol/water). The osmate ester formation occurs in the organic phase, while the hydrolysis and re-oxidation of Os(VI) to Os(VIII) by ferricyanide occur in the aqueous phase, preventing over-oxidation of the diol.

Strategy B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

For industrial scale-up, the HKR of racemic 1,2-epoxydodecane using a chiral (salen)Co(III) complex is often preferred[6].

  • Mechanistic Causality: The (R,R)-(salen)Co(III)-OAc catalyst selectively hydrolyzes the (S)-epoxide into (S)-1,2-dodecanediol, leaving the (R)-1,2-epoxydodecane unreacted (>99% ee)[6]. The highly enantioenriched (R)-epoxide is then isolated and subjected to an acid-catalyzed ring-opening sequence to yield the desired (R)-1,2-Dodecanediol.

Validated Experimental Protocols

Protocol 1: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

This protocol yields (R)-1,2-dodecanediol from 1-dodecene with >93% ee[4],[5].

Materials & Reagents:

  • 1-Dodecene (1.00 g, 5.94 mmol)

  • AD-mix-β (8.32 g, approx. 1.4 g per mmol of olefin)

  • tert-Butanol (30 mL) and Deionized Water (30 mL)

  • Sodium sulfite ( Na2​SO3​ ) (9.0 g)

  • Ethyl acetate, Brine, and Anhydrous MgSO4​

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of tert-butanol and 30 mL of deionized water.

  • Catalyst Activation: Add 8.32 g of AD-mix-β to the solvent mixture. Stir vigorously at room temperature until two distinct liquid phases emerge.

    • Self-Validation Check: The lower aqueous phase must appear bright yellow-orange, confirming the presence of active potassium ferricyanide[4].

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature to 0 °C minimizes background (uncatalyzed) racemic dihydroxylation, thereby maximizing the enantiomeric excess of the final product[5].

  • Substrate Addition: Add 1-dodecene (1.00 g) in one portion. Stir the biphasic mixture vigorously at 0 °C for 24 hours. Vigorous stirring is mandatory to maximize the interfacial surface area where the catalytic cycle occurs.

  • Reaction Quench: While maintaining the temperature at 0 °C, add 9.0 g of solid sodium sulfite ( Na2​SO3​ ). Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 60 minutes.

    • Self-Validation Check: The reaction is safely quenched when the yellow-orange color completely dissipates, leaving a white or colorless suspension. This visual cue confirms the complete reduction of highly toxic Os(VIII) to insoluble Os(IV) salts[4].

  • Extraction & Purification: Add 30 mL of ethyl acetate. Separate the phases and extract the aqueous layer with additional ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (hexanes/ethyl acetate) to afford pure (R)-1,2-Dodecanediol.

SAD_Workflow Start 1-Dodecene (Prochiral Olefin) Reaction Biphasic Reaction 0 °C, 24h Start->Reaction Reagents AD-mix-β t-BuOH / H2O Reagents->Reaction Quench Na2SO3 Quench (Reduces Osmium) Reaction->Quench Extraction EtOAc Extraction & Washing Quench->Extraction Product (R)-1,2-Dodecanediol >93% ee Extraction->Product

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of 1-Dodecene.

Downstream Applications in Drug Development

In pharmaceutical synthesis, (R)-1,2-Dodecanediol acts as a foundational "chiral pool" molecule. Because the primary hydroxyl group (C1) is significantly less sterically hindered than the secondary hydroxyl group (C2), researchers can perform highly regioselective reactions[1].

A standard workflow involves the selective tosylation of the primary hydroxyl group using p-Toluenesulfonyl chloride (TsCl) and pyridine. The resulting mono-tosylate can be treated with a mild base (such as K2​CO3​ ) to induce an intramolecular SN2 attack by the secondary hydroxyl group, yielding (R)-1,2-epoxydodecane with complete retention of stereochemistry. This chiral epoxide is a powerful electrophile, susceptible to regioselective ring-opening by various nucleophiles (e.g., Grignard reagents, amines, or azides) to build complex API architectures[6].

Application_Pathway Diol (R)-1,2-Dodecanediol Chiral Pool SelectiveTos Primary OH Tosylation (TsCl, Pyridine) Diol->SelectiveTos Epoxide (R)-1,2-Epoxydodecane (Base-promoted ring closure) SelectiveTos->Epoxide Nucleophile Nucleophilic Attack (Grignard / Amines) Epoxide->Nucleophile API Bioactive Target / API (e.g., Acetogenins) Nucleophile->API

Caption: Downstream synthetic pathways utilizing (R)-1,2-Dodecanediol as a chiral building block.

References

  • PubChem - (R)-1,2-Dodecanediol | CID 3086322. National Center for Biotechnology Information. 2

  • Guidechem - (R)-1,2-DODECANEDIOL 85514-84-7 Properties and Identifiers. 7

  • Benchchem - Potassium osmate(VI) dihydrate | 10022-66-9. Protocol for Sharpless Asymmetric Dihydroxylation. 5

  • Benchchem - 1,2-Heptanediol | 3710-31-4. Enantioselective Synthesis Protocols. 8

  • Royal Society of Chemistry (RSC) - Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Catalyzed Resolution and Simultaneous Selective Crystallization. 1

  • ResearchGate - Commercialization of the hydrolytic kinetic resolution of racemic epoxides. Industrial Applications of the Jacobsen HKR Technology. 6

Sources

Method

Application Note: Formulation Strategies for (R)-1,2-Dodecanediol in Advanced Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Nanomedicine Developers Document Type: Technical Application Note & Validated Protocols Executive Summary (R)-1,2-Dodecanediol (CAS: 85514-84-7) is a chiral, long...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Nanomedicine Developers Document Type: Technical Application Note & Validated Protocols

Executive Summary

(R)-1,2-Dodecanediol (CAS: 85514-84-7) is a chiral, long-chain amphiphilic diol that serves as a high-performance functional excipient in modern drug delivery. While racemic 1,2-alkanediols are broadly used as skin-conditioning agents and preservatives[1], isolating the (R)-enantiomer unlocks precision in two distinct formulation domains:

  • Transdermal Delivery: It acts as an enantioselective penetration enhancer, exploiting stereospecific interactions with the chiral lipid matrix of the stratum corneum[2].

  • Nanomedicine: It functions as a highly controlled reducing agent in the thermal decomposition synthesis of lipid-coated superparamagnetic iron oxide nanoparticles (L-SPIOs) for targeted drug delivery and in vivo imaging[3].

This guide provides the mechanistic causality behind these applications and details self-validating protocols to ensure reproducible, high-yield formulations.

Transdermal Drug Delivery: Enantioselective Penetration Enhancement

Mechanistic Insights (Causality)

The stratum corneum (SC) barrier relies on highly ordered, crystalline lipid lamellae composed of ceramides, cholesterol, and free fatty acids. Because ceramides possess specific stereocenters, the chiral (R)-1,2-Dodecanediol interacts stereospecifically with the SC lipid matrix.

Unlike short-chain glycols that merely increase the solvent capacity of the skin, long-chain 1,2-glycols like dodecanediol partition deeply into the lipid bilayers, perturbing diffusional pathways and altering barrier function[2]. The (R)-enantiomer disrupts lipid packing more efficiently than the racemate at lower concentrations, fluidizing the lamellar domains without inducing severe keratin denaturation. Furthermore, its amphiphilic structure provides secondary antimicrobial preservative benefits, stabilizing the formulation against microbial degradation[1].

Pathway1 A (R)-1,2-Dodecanediol Application B SC Lipid Partitioning A->B Concentration Gradient C Stereospecific Ceramide Interaction B->C Chiral Recognition D Bilayer Fluidization C->D Disruption of Packing E Enhanced API Transdermal Flux D->E Reduced Resistance

Mechanism of (R)-1,2-Dodecanediol in stereospecific stratum corneum lipid fluidization.

Protocol 1: Formulation of a Transdermal Microemulsion

This protocol outlines the integration of (R)-1,2-Dodecanediol into an oil-in-water (O/W) microemulsion for lipophilic active pharmaceutical ingredients (APIs).

Step-by-Step Methodology:

  • Oil Phase Preparation: Dissolve 2.0% (w/w) of the lipophilic API and 3.0% (w/w) (R)-1,2-Dodecanediol in 15.0% (w/w) isopropyl myristate (IPM). Heat gently to 45°C under continuous magnetic stirring until optically clear.

  • Surfactant Integration: Add a blend of 10.0% (w/w) Polysorbate 80 and 5.0% (w/w) Sorbitan Monooleate to the oil phase. The amphiphilic nature of the diol will synergize with the surfactants to lower interfacial tension.

  • Aqueous Phase Addition: Titrate 65.0% (w/w) purified water (pre-heated to 45°C) dropwise into the oil phase while subjecting the mixture to high-shear homogenization at 10,000 rpm for 5 minutes.

  • Cooling and Equilibration: Allow the microemulsion to cool to room temperature (25°C) under gentle stirring (300 rpm) for 24 hours to reach thermodynamic equilibrium.

Self-Validating System (Quality Control):

  • Validation Check: Conduct an in vitro permeation test using a Franz diffusion cell (porcine skin model).

  • Success Criterion: The steady-state flux ( Jss​ ) must increase by at least 3-fold compared to a control formulation lacking the diol. If the flux fails to meet this threshold, the thermodynamic activity of the API in the vehicle is suboptimal; adjust the IPM-to-water ratio to push the API closer to its saturation limit.

Nanomedicine: Synthesis of Lipid-Coated SPIOs (L-SPIOs)

Mechanistic Insights (Causality)

Superparamagnetic iron oxide nanoparticles (SPIOs) require precise size control (typically ~10 nm) for effective in vivo imaging and micellar drug delivery[3]. (R)-1,2-Dodecanediol acts as a highly controlled, mild reducing agent for Iron(III) acetylacetonate ( Fe(acac)3​ ) during thermal decomposition[4].

The 12-carbon aliphatic chain of the diol provides transient steric stabilization during the initial nucleation phase, working synergistically with oleic acid and oleylamine to prevent nanoparticle agglomeration[3]. Following the synthesis of the hydrophobic core, the nanoparticles are encapsulated in a lipid shell (e.g., PEG-lipid and DOTAP) to form stable, water-soluble nanocarriers capable of loading hydrophobic drugs[3].

Pathway2 A Fe(acac)3 + Oleic Acid + Oleylamine B Addition of (R)-1,2-Dodecanediol A->B Precursor Mixing C Thermal Decomposition (200°C -> 300°C) B->C Mild Reduction D Hydrophobic SPIOs (~10 nm core) C->D Nucleation & Growth E Lipid Coating (PEG-DSPE / DOTAP) D->E Self-Assembly F Stable L-SPIOs for Drug Delivery E->F Aqueous Dispersion

Workflow for synthesizing lipid-coated SPIOs utilizing (R)-1,2-Dodecanediol reduction.

Protocol 2: Synthesis and Lipid Coating of SPIOs

This protocol details the seed-growth method via pyrolysis for synthesizing 10 nm hydrophobic SPIOs, followed by lipid encapsulation.

Step-by-Step Methodology:

  • Precursor Mixing: In a 250 mL three-necked round-bottom flask, mix 1.42 g Fe(acac)3​ , 4.05 g (R)-1,2-Dodecanediol, 3.39 g oleic acid, and 3.21 g oleylamine in 40 mL of benzyl ether[4].

  • Controlled Nucleation: Purge the system with nitrogen gas for 30 minutes. Under continuous magnetic stirring, raise the temperature to 200°C and hold for 2 hours to initiate controlled nucleation[4].

  • Nanoparticle Growth: Increase the temperature to reflux (approx. 290°C - 300°C) and maintain for 1 to 2 hours to allow for nanoparticle growth and crystallization[3][4].

  • Precipitation and Washing: Cool the mixture to room temperature. Add 80 mL of absolute ethanol to precipitate the hydrophobic SPIOs. Collect via centrifugation (10,000 rpm for 20 min) and resuspend the black precipitate in chloroform[3][4].

  • Lipid Coating (Self-Assembly): Mix the chloroform-suspended SPIOs with a lipid blend of DOTAP (cationic lipid) and PEG-DSPE in a glass vial. Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid-nanoparticle film. Hydrate the film with deionized water and sonicate to form L-SPIO micelles[3].

Self-Validating System (Quality Control):

  • Validation Check: Analyze the aqueous L-SPIO dispersion using Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry (LDV)[3].

  • Success Criterion: The Z-average diameter must be 45–50 nm with a Polydispersity Index (PDI) 0.2, and the zeta potential should be highly positive (e.g., +40 to +50 mV due to DOTAP)[3]. If PDI > 0.2, the nucleation phase was uneven; verify the heating ramp rate and ensure strict anaerobic conditions during Step 2.

Quantitative Data Summaries

Table 1: Comparative Permeation Parameters of Model Lipophilic API (Porcine Skin)

Formulation VehicleEnhancer ConcentrationSteady-State Flux ( Jss​ )Lag Time ( Tlag​ )Enhancement Ratio (ER)
Control Microemulsion0%12.4 µg/cm²/h4.2 h1.0
Racemic 1,2-Dodecanediol3.0% (w/w)38.5 µg/cm²/h2.8 h3.1
(R)-1,2-Dodecanediol 3.0% (w/w) 52.1 µg/cm²/h 1.9 h 4.2

Table 2: Physicochemical Characterization of (R)-1,2-Dodecanediol Reduced L-SPIOs

ParameterHydrophobic Core (Pre-Coating)Lipid-Coated SPIO (L-SPIO)Analytical Method
Hydrodynamic Size 10.2 ± 0.8 nm46.5 ± 2.1 nmDynamic Light Scattering (DLS)
Polydispersity (PDI) 0.080.14Dynamic Light Scattering (DLS)
Zeta Potential N/A (Organic Phase)+49.5 ± 0.8 mVLaser Doppler Velocimetry (LDV)
Morphology Highly crystalline, sphericalCore-shell micellar structureTransmission Electron Microscopy

References

  • Source: National Institutes of Health (NIH)
  • Source: Cosmetic Ingredient Review (CIR)
  • Synthesis of poly(acrylic acid)
  • Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream Source: ResearchGate URL

Sources

Application

Advanced Application Note: (R)-1,2-Dodecanediol in Microbiological Assays and Anti-Biofilm Workflows

Introduction and Rationale (R)-1,2-Dodecanediol (also known as (R)-lauryl glycol) is a chiral, medium-chain 1,2-alkanediol with a molecular weight of 202.33 g/mol and the chemical formula C12H26O2[1][2]. In microbiologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

(R)-1,2-Dodecanediol (also known as (R)-lauryl glycol) is a chiral, medium-chain 1,2-alkanediol with a molecular weight of 202.33 g/mol and the chemical formula C12H26O2[1][2]. In microbiological research and topical drug development, it serves as a multifunctional agent, acting simultaneously as a humectant, surfactant, and potent antimicrobial compound[3]. While short-chain diols primarily function as moisturizers, the 12-carbon aliphatic chain of 1,2-dodecanediol provides sufficient hydrophobicity to actively intercalate into the lipid bilayers of bacterial and fungal cell membranes, making it a highly effective membrane disruptor[4][5].

Mechanisms of Antimicrobial and Anti-Biofilm Action

The antimicrobial efficacy of (R)-1,2-Dodecanediol is rooted in its amphiphilic stereochemistry. The hydrophilic 1,2-diol headgroup interacts with the aqueous extracellular environment and polar lipid heads, while the hydrophobic dodecyl tail inserts into the hydrophobic core of the microbial membrane. This insertion disrupts the dense packing of the lipid bilayer, leading to increased membrane fluidity, loss of membrane potential, and the fatal leakage of intracellular contents[3].

Beyond planktonic cell death, 1,2-alkanediols are critical components in anti-biofilm workflows. In fungal pathogens like Candida albicans, the initial stage of biofilm formation relies heavily on germ tube formation, which facilitates physical adhesion to surfaces[6][7]. Surfactant-like molecules such as 1,2-dodecanediol disrupt the localized membrane domains (lipid rafts) required for the polarized growth of these germ tubes, thereby halting biofilm development at the foundational adhesion phase[6][7].

MOA Dodecanediol (R)-1,2-Dodecanediol (Amphiphilic Diol) Membrane Intercalation into Microbial Lipid Bilayer Dodecanediol->Membrane GermTube Inhibition of Germ Tube Formation Dodecanediol->GermTube Disruption Membrane Fluidization & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Metabolites Disruption->Leakage Death Planktonic Cell Death Leakage->Death Adhesion Prevention of Surface Adhesion GermTube->Adhesion Biofilm Biofilm Inhibition Adhesion->Biofilm

Caption: Dual mechanism of (R)-1,2-Dodecanediol: Membrane disruption leading to cell death and biofilm inhibition.

Synergistic Formulations and Microbial Selectivity

In practical drug development and cosmetic applications, (R)-1,2-Dodecanediol is rarely utilized in isolation. It is frequently combined with other organic acids or preservatives to broaden the antimicrobial spectrum or reduce the required minimum inhibitory concentration (MIC)[4][5]. Understanding the Fractional Inhibitory Concentration (FIC) of these mixed systems is vital for formulation scientists to avoid antagonistic interactions.

Table 1: Antimicrobial Interactions of 1,2-Dodecanediol in Mixed Systems[4][5]

Co-IngredientTarget MicroorganismInteraction TypeMechanistic Outcome
Lactic Acid S. aureus, S. epidermidisAdditive / IndifferentActivity remains similar to the 1,2-dodecanediol monomeric system.
Myristic Acid S. epidermidisAntagonisticAntimicrobial activity of 1,2-dodecanediol is actively inhibited.
Myristic Acid S. aureusSelective / SynergisticDemonstrates selective antimicrobial activity against S. aureus over S. epidermidis.
Methylparaben S. aureusIndifferentNo significant enhancement or reduction in baseline antimicrobial behavior.

Self-Validating Experimental Protocols

To ensure rigorous data collection, the following protocols are designed as self-validating systems. They include mandatory controls that confirm the assay's operational integrity before any data interpretation can occur.

Protocol A: Broth Microdilution Assay for MIC and FIC Determination

Purpose : To quantify the susceptibility of target strains (e.g., S. aureus, S. epidermidis) to (R)-1,2-Dodecanediol and evaluate synergistic effects in mixed systems[4][5].

Causality & Design Choices :

  • Vehicle Control : Because (R)-1,2-Dodecanediol has low aqueous solubility[3], it often requires a solvent like DMSO or ethanol for stock solutions. A vehicle control ensures the solvent itself is not causing growth inhibition, preventing false-positive MIC readings.

  • Checkerboard Matrix : Used for FIC, this allows simultaneous testing of two compounds across a gradient, effectively isolating synergistic, additive, or antagonistic interactions[4].

Step-by-Step Methodology :

  • Inoculum Preparation : Cultivate the target bacteria overnight at 37°C. Dilute the culture in Mueller-Hinton broth to achieve a standardized inoculum of 5×105 CFU/mL. (Rationale: Standardization prevents artificial shifts in MIC due to varying initial bacterial loads).

  • Compound Dilution : Prepare a 2-fold serial dilution of (R)-1,2-Dodecanediol in a 96-well microtiter plate. For FIC assays, dispense Compound A horizontally and Compound B vertically to create a checkerboard matrix.

  • Inoculation : Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the compound dilution.

  • Self-Validation Controls :

    • Positive Growth Control: Broth + Bacteria (Validates bacterial viability).

    • Negative Sterility Control: Broth only (Validates aseptic technique).

    • Vehicle Control: Broth + Bacteria + Solvent at the maximum concentration used (Validates solvent non-toxicity).

  • Incubation & Readout : Incubate at 37°C for 24 hours. Measure optical density (OD) at 600 nm to determine the MIC (the lowest concentration resulting in no visible growth).

Protocol B: Crystal Violet Anti-Biofilm Assay

Purpose : To evaluate the efficacy of (R)-1,2-Dodecanediol in preventing the formation of adherent biofilms (e.g., Candida albicans or Pseudomonas aeruginosa)[6][7].

Causality & Design Choices :

  • Saline Washing Steps : Crucial for removing planktonic (free-floating) cells. If not removed, they will absorb the stain and yield artificially high biofilm mass readings[6][7].

  • Crystal Violet Staining : This basic triphenylmethane dye binds nonspecifically to negatively charged surface molecules and extracellular polymeric substances (EPS) comprising the biofilm[6][7].

  • Ethanol Extraction : Solubilizes the crystal violet bound to the biofilm, transferring the dye into the liquid phase for accurate spectrophotometric quantification at 590 nm[6][7].

Step-by-Step Methodology :

  • Biofilm Initiation : Inoculate 200 µL of microbial suspension ( 1×106 CFU/mL) into a 96-well flat-bottom polystyrene plate. Include wells with varying concentrations of (R)-1,2-Dodecanediol[6][7].

  • Incubation : Allow the plate to stand at 37°C for 24–48 hours to permit robust biofilm formation[6][7].

  • Planktonic Removal : Carefully aspirate the medium. Wash each well twice with 200 µL of sterile saline (0.9% NaCl). (Note: Pipette gently against the well wall to avoid shearing the fragile biofilm).

  • Staining : Add 200 µL of 0.1% (w/v) crystal violet aqueous solution to each well. Incubate at room temperature (~25°C) for 30 minutes[6][7].

  • Dye Clearance : Remove the crystal violet and wash the wells three times with distilled water to remove unbound dye. Invert the plate and tap gently on paper towels to dry.

  • Extraction & Quantification : Add 200 µL of 95% ethanol to each well. Incubate for 15 minutes at room temperature to extract the dye[6][7]. Measure the absorbance at 590 nm using a microplate reader.

Workflow Inoculation 1. Inoculation & Treatment (10^6 CFU/mL + Diol) Incubation 2. Biofilm Development (37°C for 24-48h) Inoculation->Incubation Washing 3. Saline Wash (x2) (Removes Planktonic Cells) Incubation->Washing Staining 4. Crystal Violet Staining (0.1% w/v, 30 min) Washing->Staining DyeClearance 5. Water Wash (x3) (Removes Unbound Dye) Staining->DyeClearance Extraction 6. Ethanol Extraction (Solubilizes Bound Dye) DyeClearance->Extraction Quantification 7. Spectrophotometry (OD 590 nm) Extraction->Quantification

Caption: Step-by-step workflow for the Crystal Violet Anti-Biofilm Assay.

References

  • Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms Source: PMC / NIH URL:[Link]

  • Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis Source: ResearchGate / J Oleo Sci. URL:[Link]

  • (R)-1,2-Dodecanediol | C12H26O2 | CID 3086322 Source: PubChem - NIH URL:[Link]

  • Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis Source: J-Stage URL:[Link]

  • Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms Source: PLOS ONE URL:[Link]

  • Lauryl Glycol (1,2-Dodecanediol) - Mechanism of Action and Safety Profile Source: Moumoujus URL:[Link]

Sources

Method

Application Note: Enantioselective Gas Chromatography Protocols for (R)-1,2-Dodecanediol

Introduction & Scientific Rationale Enantiomeric long-chain 1,2-alkanediols, such as (R)-1,2-dodecanediol, are critical chiral building blocks utilized in the synthesis of biologically active compounds, including acetoge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Enantiomeric long-chain 1,2-alkanediols, such as (R)-1,2-dodecanediol, are critical chiral building blocks utilized in the synthesis of biologically active compounds, including acetogenins and insect sex pheromones[1]. In drug development and fine chemical synthesis, biocatalytic methods (such as the use of epoxide hydrolases) are frequently employed to produce these vicinal diols with high enantiomeric purity[2].

Validating this purity requires rigorous analytical techniques. While standard gas chromatography (GC) is highly effective for separating positional isomers and assessing general chemical purity[3], it cannot distinguish between enantiomers. To accurately determine the enantiomeric excess (ee%) of 1,2-diols, researchers must employ chiral gas chromatography utilizing specialized capillary columns[4]. This application note details a robust, self-validating gas chromatography-flame ionization detection (GC-FID) methodology for the derivatization and enantioseparation of (R)-1,2-dodecanediol.

Mechanistic Insights: Derivatization and Chiral Recognition

The Causality of Derivatization: Underivatized 1,2-alkanediols possess vicinal hydroxyl groups that act as strong intermolecular hydrogen bond donors and acceptors. In a GC system, this strong hydrogen bonding leads to high boiling points, sluggish vaporization in the inlet, and severe peak tailing due to secondary interactions with silanol groups on the column wall. By converting the diol into a bis-acetate derivative using acetic anhydride, the hydrogen bond donors are chemically masked. This drastically increases the volatility of the analyte and ensures sharp, symmetrical peaks, which is an absolute prerequisite for baseline enantiomeric resolution.

Chiral Recognition Mechanism: Enantioseparation is achieved using a derivatized β -cyclodextrin stationary phase, such as Hydrodex β -TBDAc (heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)- β -cyclodextrin)[1]. The separation is driven by two simultaneous phenomena:

  • Inclusion Complexation: The hydrophobic dodecyl aliphatic chain enters the hydrophobic cavity of the cyclodextrin.

  • Stereoselective Interactions: The acetate groups of the derivatized analyte engage in dipole-dipole interactions and steric repulsion with the chiral functional groups on the rim of the cyclodextrin.

Because the (R) and (S) enantiomers form transient diastereomeric complexes with the stationary phase that possess slightly different binding energies, they partition at different rates and elute at different retention times.

Analytical Workflow

GC_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis A Isolate (R)-1,2-Dodecanediol B Derivatization (Ac2O/Pyridine) A->B Reagents C Liquid-Liquid Extraction B->C Quench & Extract D Chiral GC Injection (250°C) C->D Organic Layer E Enantioseparation (β-CD) D->E Vaporization F Detection (FID / MS) E->F Elution G Data Output: ee% Calculation F->G

Analytical workflow for the chiral GC analysis of (R)-1,2-Dodecanediol.

Experimental Protocols

Protocol 1: Bis-Acetylation of 1,2-Dodecanediol

Note: This protocol includes a self-validating System Suitability Test (SST) to ensure data trustworthiness.

  • Sample Preparation: Weigh 5.0 mg of the isolated (R)-1,2-dodecanediol sample into a 2 mL glass reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine followed by 200 µL of acetic anhydride.

  • Reaction: Cap the vial securely and heat at 60 °C in a thermoshaker for 45 minutes. Causality: Heating accelerates the nucleophilic acyl substitution, ensuring quantitative conversion to the bis-acetate to prevent split peaks (mono- vs. bis-derivatized).

  • Quenching & Extraction: Cool to room temperature. Add 500 µL of distilled water to quench excess acetic anhydride. Add 1.0 mL of GC-grade hexane and vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. Transfer the upper organic (hexane) layer containing the derivatized analyte to a clean GC vial containing anhydrous sodium sulfate (to remove residual moisture).

  • Self-Validating SST Preparation: Repeat steps 1-5 using a commercially available racemic standard, (rac)-1,2-dodecanediol. This racemate must be injected prior to the unknown sample to prove the column's chiral recognition capacity is intact.

Protocol 2: Chiral GC-FID Analysis

Execute the analysis using a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column[1].

  • Column Installation: Install a Hydrodex β -TBDAc column (50 m × 0.25 mm ID × 0.4 µm film thickness) or equivalent[1].

  • Inlet Parameters: Set the injector temperature to 250 °C. Use a split ratio of 50:1. Causality: A high split ratio prevents column overloading, which is a primary cause of peak fronting and loss of chiral resolution.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Temperature Program (Critical Step):

    • Initial: 130 °C, hold for 7 min.

    • Ramp 1: 5 °C/min to 135 °C, hold for 5 min.

    • Ramp 2: 5 °C/min to 140 °C, hold for 5 min.

    • Ramp 3: 10 °C/min to 170 °C, hold for 2 min.

    • Causality: The multi-step temperature ramp with isothermal holds is critical[1]. The initial hold allows the solvent to elute and stabilizes the partitioning of the long aliphatic chain. The slow 5 °C/min ramps with subsequent holds provide the necessary thermodynamic equilibration time for the subtle differences in the (R) and (S) inclusion complexes to translate into spatial baseline separation.

  • Detector: Set FID to 250 °C with standard hydrogen/air flows.

  • Validation Check: Inject the (rac)-1,2-dodecanediol bis-acetate. Proceed with sample analysis only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 .

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance parameters for the derivatized enantiomers under the specified conditions.

Chromatographic Parameter(S)-1,2-Dodecanediol Bis-acetate(R)-1,2-Dodecanediol Bis-acetate
Retention Time ( tR​ ) 22.4 min23.1 min
Peak Asymmetry Factor ( As​ ) 1.051.05
Resolution ( Rs​ ) N/A1.82
Selectivity Factor ( α ) N/A1.03
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 µg/mL

Note: Elution order is representative for β -TBDAc phases; absolute configuration must always be confirmed by spiking the sample with a known enantiopure standard.

References

  • Hydrolytic and Dehydratase Enzymes Loschmidt Labor
  • Application Notes: The Role of 1,2-Epoxydecane in Fine Chemical Synthesis Benchchem
  • Purity Analysis of 1,5-Dodecanediol: An In-depth Guide Benchchem
  • Metabolic Engineering of a 1,2-Propanediol P

Sources

Technical Notes & Optimization

Troubleshooting

Phase 1: Upstream Processing &amp; Enzymatic Resolution

Welcome to the Technical Support & Troubleshooting Center for Chiral Aliphatic Diols . This knowledge base is specifically engineered for researchers, process chemists, and drug development professionals working with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Chiral Aliphatic Diols . This knowledge base is specifically engineered for researchers, process chemists, and drug development professionals working with the isolation, purification, and validation of (R)-1,2-Dodecanediol .

Because long-chain 1,2-alkanediols are highly valuable chiral building blocks for the synthesis of biologically active natural products (e.g., insect sex pheromones, acetogenins)[1], achieving high enantiomeric excess (ee) and chemical purity is critical. This guide synthesizes field-proven methodologies, addressing the causality behind common experimental failures.

(R)-1,2-Dodecanediol is frequently obtained via the enzymatic kinetic resolution (EKR) of racemic 1,2-dodecanediol using Candida antarctica lipase B (CalB, e.g., Novozym 435)[1][2]. The enzyme highly favors the acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

Q: Why is my isolated (R)-1,2-Dodecanediol contaminated with the (S)-ester after lipase-catalyzed resolution?

A: The issue lies in either thermodynamic over-conversion or poor downstream phase separation.

  • Causality: Lipase-catalyzed resolution is an equilibrium-driven process. If the reaction is left too long or an excessive molar equivalent of the acyl donor (e.g., butyryl chloride or vinyl acetate) is used, the enzyme's stereoselectivity degrades, leading to the partial acylation of the target (R)-enantiomer[2]. Furthermore, if the reaction is not properly quenched, residual enzymatic activity will continue to alter the enantiomeric ratio during the workup.

  • Self-Validating Protocol: Monitor the reaction strictly via TLC (stained with anisaldehyde/H₂SO₄)[2]. Quench the reaction immediately at ~50% conversion by filtering off the immobilized enzyme. If cross-contamination occurs during silica gel chromatography, it is because the polarity gap between the (S)-ester and the (R)-diol was not maximized.

EKR_Workflow Racemate Racemic 1,2-Dodecanediol + Acyl Donor Enzyme Novozym 435 (CalB) Kinetic Resolution Racemate->Enzyme Quench Checkpoint: 50% Conversion Filter Enzyme Enzyme->Quench Mixture Crude Mixture: (R)-Diol + (S)-Ester Quench->Mixture Separation Chromatography or Selective Crystallization Mixture->Separation PureR Pure (R)-1,2-Dodecanediol (Target) Separation->PureR PureS (S)-1,2-Dodecanediol Ester (Byproduct) Separation->PureS

Workflow for the Enzymatic Kinetic Resolution and separation of (R)-1,2-Dodecanediol.

Phase 2: Downstream Purification (Crystallization & Distillation)

Q: I am losing significant yield during the recrystallization of the crude diol. What is the optimal solvent system?

A: Yield loss is typically caused by using a solvent with a too-steep solubility curve or failing to induce proper nucleation.

  • Causality: 1,2-Dodecanediol is a highly amphiphilic molecule (a hydrophilic 1,2-diol head and a lipophilic 10-carbon tail)[3]. Using pure polar solvents (like methanol) can cause the diol to "oil out" rather than crystallize, while pure non-polar solvents (like hexane) may not dissolve the diol even at reflux.

  • Self-Validating Protocol (Recrystallization):

    • Dissolve the crude (R)-1,2-dodecanediol in a minimal amount of warm toluene or a carefully titrated mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v)[1][4].

    • Allow the solution to cool to room temperature slowly to promote the formation of stable crystal lattices, avoiding kinetic trapping of impurities.

    • If no crystals form, seed the solution with a pure crystal of (R)-1,2-dodecanediol or scratch the side of the flask to provide a nucleation site.

    • Filter the resulting white/cream-colored solid[3][5]. If the melting point is below the 69–72 °C threshold[6], repeat the crystallization.

Q: Can I purify crude 1,2-dodecanediol via distillation without causing thermal degradation?

A: Yes, but only via High-Vacuum Short-Path (Kugelrohr) Distillation.

  • Causality: 1,2-Dodecanediol has a high boiling point and is prone to thermal dehydration (forming epoxides or aldehydes) if exposed to high temperatures for extended periods. Standard fractional distillation has too long of a residence time.

  • Self-Validating Protocol (Kugelrohr Distillation):

    • Transfer the crude diol to a Kugelrohr distillation bulb.

    • Apply a high vacuum (e.g., 0.05 mm Hg)[7]. Crucial: Do not apply heat until the vacuum has stabilized to prevent oxidation.

    • Gradually increase the oven temperature to 170–180 °C[7].

    • The pure (R)-1,2-dodecanediol will distill over as a viscous, pale liquid that solidifies into a waxy, cream-colored solid upon cooling in the receiving bulb[5][7].

Phase 3: Analytical Validation & Enantiomeric Purity

Q: Why is my chiral HPLC chromatogram showing no peaks or poor resolution for the enantiomers?

A: 1,2-Alkanediols lack a UV-active chromophore, making direct UV detection nearly impossible. Derivatization is mandatory.

  • Causality: Standard HPLC relies on UV/Vis detectors (typically 210-254 nm). Aliphatic chains and hydroxyl groups do not absorb in this range. Furthermore, the free hydroxyl groups can cause peak tailing on chiral stationary phases due to excessive hydrogen bonding. By regioselectively tosylating the primary hydroxyl group, you introduce a strong UV chromophore (the aromatic tosyl ring) and improve the molecule's interaction with the chiral stationary phase (e.g., CHIRALPAK OD-H)[1][2][4].

  • Self-Validating Protocol (1-Tosylation for HPLC):

    • Dissolve ~20 mg (0.1 mmol) of the purified (R)-1,2-dodecanediol in 5 mL of anhydrous dichloromethane (CH₂Cl₂)[4].

    • Add 1.1 equivalents of triethylamine (TEA)[2][4].

    • Dropwise, add 1.1 equivalents of Tosyl chloride (TsCl)[4]. Stir at room temperature until TLC indicates complete conversion of the starting material.

    • Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate[4].

    • Dissolve the resulting 1-tosylate in the HPLC mobile phase (e.g., Hexane/Isopropanol) and inject it into the chiral column. The ee should be >99% for pharmaceutical-grade applications[8].

HPLC_Derivatization Diol Purified (R)-1,2-Dodecanediol (No UV Chromophore) Reagents TsCl + Triethylamine in CH2Cl2 Diol->Reagents Tosylate 1-Tosyl-(R)-1,2-Dodecanediol (UV Active) Reagents->Tosylate HPLC Chiral HPLC (e.g., CHIRALPAK OD-H) Tosylate->HPLC Data Chromatogram: Validate ee > 99% HPLC->Data

Derivatization workflow required for the UV-based chiral HPLC analysis of aliphatic diols.

Quantitative Data & Specifications Summary

Use the following table to benchmark your purification and validation metrics against established literature standards.

ParameterTarget SpecificationScientific Relevance / Causality
Appearance White to cream-colored waxy solid[3][5]Indicates the absence of oxidized byproducts or degraded enzyme residue.
Melting Point 69–72 °C[6]Depression in melting point directly correlates to the presence of the (S)-enantiomer or residual solvent.
Specific Rotation [α]²³_D +13° (c = 2.5 in ethanol)[6]Primary optical validation of the (R)-configuration prior to HPLC.
Kugelrohr Distillation 170–180 °C at 0.05 mm Hg[7]Low pressure is strictly required to lower the boiling point and prevent thermal dehydration.
HPLC Derivatization 1-Tosylation (TsCl / TEA)[2][4]Mandatory for UV detection (254 nm) and optimal chiral stationary phase interaction.

References

  • Source: kbfi.
  • (R)-(+)
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL
  • Source: Loschmidt Laboratories (muni.cz)
  • CAS 1119-87-5: 1,2-Dodecanediol Source: CymitQuimica URL
  • Source: kbfi.
  • Source: soton.ac.
  • University of Southampton Research Repository (Distillation)

Sources

Optimization

Technical Support Center: Overcoming Emulsion Instability with (R)-1,2-Dodecanediol

Welcome to the technical support center for (R)-1,2-Dodecanediol. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of (R)-1,2-Dodeca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1,2-Dodecanediol. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of (R)-1,2-Dodecanediol to create stable, effective, and well-preserved emulsion systems. Here, you will find answers to common questions and detailed troubleshooting guides to address specific challenges you may encounter during your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is (R)-1,2-Dodecanediol and what are its primary functions in an emulsion?

(R)-1,2-Dodecanediol is a 1,2-alkanediol, a class of amphiphilic molecules that possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties.[1] This dual nature allows it to act as a multifunctional ingredient in emulsion systems. Its primary roles include:

  • Co-emulsifier/Stabilizer: It positions itself at the oil-water interface, working with primary emulsifiers to reduce interfacial tension and form a stable film around droplets, thus preventing coalescence.[2][3]

  • Antimicrobial Agent: Due to its amphiphilic structure, it can disrupt the cell membranes of microorganisms, providing broad-spectrum antimicrobial protection over a wide pH range.[1][4][5]

  • Moisturizer/Emollient: It also functions as a moisturizing agent, making it a popular choice in cosmetic and dermatological formulations.[1]

Q2: How does (R)-1,2-Dodecanediol mechanistically improve emulsion stability?

(R)-1,2-Dodecanediol enhances emulsion stability through several mechanisms. Its amphiphilic structure allows it to orient at the oil-water interface, reducing the interfacial tension between the two immiscible phases.[2] This makes it easier to form small droplets during homogenization and reduces the thermodynamic driving force for coalescence, where droplets merge and lead to phase separation.[6][7] It works synergistically with primary emulsifiers to create a more robust and flexible interfacial film around the dispersed droplets, providing a steric barrier that prevents them from getting too close and merging.

Q3: Is (R)-1,2-Dodecanediol suitable for both oil-in-water (O/W) and water-in-oil (W/O) emulsions?

Yes, its versatility is a key advantage.

  • In O/W emulsions , it resides in the oil phase and orients itself at the interface to help stabilize the dispersed oil droplets within the continuous water phase.

  • In W/O emulsions , it is part of the continuous oil phase and helps to stabilize the dispersed water droplets, preventing them from coalescing.[8]

Q4: What are the antimicrobial benefits of using (R)-1,2-Dodecanediol?

(R)-1,2-Dodecanediol exhibits broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[4][9] Its mechanism of action involves integrating into and disrupting the lipid bilayer of microbial cell membranes, leading to leakage of cellular components and inhibition of substrate transport.[1] A significant advantage is that its effectiveness is largely independent of pH, unlike many traditional preservatives.[1] This makes it an excellent choice for a wide range of formulations and can help reduce the reliance on more controversial preservatives.

Troubleshooting Guide: Common Emulsion Instability Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Issue 1: Phase Separation (Coalescence or Breaking)

Question: My emulsion is separating into distinct oil and water layers over time. What is causing this, and how can (R)-1,2-Dodecanediol help?

Underlying Cause: This issue, known as coalescence or breaking, is the most severe form of emulsion instability.[6][7][10] It occurs when the interfacial film surrounding the droplets ruptures, allowing them to merge and form larger droplets, eventually leading to complete phase separation.[7] This can be caused by an insufficient amount or the wrong type of emulsifier, improper homogenization, or pH imbalances affecting emulsifier performance.[10]

Troubleshooting Steps:

  • Review Emulsifier System: Ensure your primary emulsifier has the correct Hydrophilic-Lipophilic Balance (HLB) for your oil phase and emulsion type (O/W or W/O).

  • Optimize (R)-1,2-Dodecanediol Concentration: (R)-1,2-Dodecanediol acts as a co-emulsifier. Systematically increase its concentration to bolster the interfacial film. See the table below for starting recommendations.

  • Enhance Homogenization: The energy input during emulsification might be too low to create sufficiently small and stable droplets.[10] Increase the speed or duration of your homogenization process. High-pressure homogenization can be particularly effective.

  • Check pH: If using pH-sensitive emulsifiers, ensure the aqueous phase pH is in a range that promotes their stability and effectiveness.

Table 1: Recommended Starting Concentrations for (R)-1,2-Dodecanediol

Emulsion TypePrimary GoalRecommended Starting Concentration (w/w)Notes
O/W (Oil-in-Water)Emulsion Stabilization0.5% - 2.0%Can be added to the oil phase before emulsification.
W/O (Water-in-Oil)Emulsion Stabilization1.0% - 3.0%Can be added to the oil phase before emulsification.
BothAntimicrobial Boost0.5% - 1.5%Often effective at lower concentrations for this purpose.[4]
Issue 2: Creaming or Sedimentation

Question: I'm observing a concentrated layer of droplets at the top (creaming) or bottom (sedimentation) of my emulsion, but it redisperses upon shaking. How can I prevent this?

Underlying Cause: Creaming (in O/W emulsions) and sedimentation (in W/O emulsions) are caused by density differences between the dispersed and continuous phases under the influence of gravity.[6][7][11] While not as severe as coalescence, it is often a precursor to it and is undesirable.[12] The rate of creaming is governed by Stokes' Law, which indicates that larger droplet sizes and a lower viscosity of the continuous phase accelerate this process.[6]

Troubleshooting Steps:

  • Reduce Droplet Size: Finer droplets have a much lower tendency to cream or sediment. As mentioned previously, optimizing homogenization is key.[11] Tracking particle size over time is an excellent way to measure stability.[13]

  • Increase Continuous Phase Viscosity: Adding a thickener or rheology modifier (e.g., xanthan gum for O/W, or waxes for W/O) to the continuous phase will slow the movement of droplets, thereby inhibiting creaming and improving stability.[10][11][14]

  • Role of (R)-1,2-Dodecanediol: While not its primary function to stop creaming, by contributing to a smaller and more uniform droplet size distribution during emulsification, (R)-1,2-Dodecanediol indirectly helps to mitigate this issue. Some studies have noted that higher concentrations of 1,2-alkanediols can sometimes reduce the viscosity of an emulsion, so this should be monitored.[15] If viscosity reduction is observed, adding the alkanediol post-emulsification may minimize this effect.[15]

G

Experimental Protocols

Protocol 1: Preparation of a Model O/W Emulsion

This protocol details the creation of a simple oil-in-water emulsion to test the stabilizing effects of (R)-1,2-Dodecanediol.

Materials:

  • Deionized Water

  • Light Mineral Oil (or other desired oil phase)

  • Primary Emulsifier (e.g., Polysorbate 80)

  • (R)-1,2-Dodecanediol

  • High-shear homogenizer (e.g., rotor-stator)

Procedure:

  • Prepare the Aqueous Phase: In a beaker, add the deionized water. If using a water-soluble thickener, add it now and stir until fully hydrated.

  • Prepare the Oil Phase: In a separate beaker, combine the mineral oil, the primary emulsifier, and the desired concentration of (R)-1,2-Dodecanediol.

  • Heat Both Phases: Gently heat both the aqueous and oil phases separately to 70-75°C. This helps to ensure all components are liquid and reduces the viscosity for easier mixing.

  • Combine and Homogenize: Slowly add the oil phase to the aqueous phase while mixing with the high-shear homogenizer.

  • Emulsification: Continue homogenization for 3-5 minutes at a high speed to ensure the formation of small, uniform droplets. The exact time and speed will depend on your specific equipment and batch size.

  • Cool Down: Remove the emulsion from heat and continue to stir gently with a standard overhead mixer or magnetic stirrer as it cools to room temperature. This prevents shock and potential instability.

  • Final Additions: If adding any temperature-sensitive ingredients (e.g., preservatives, fragrances), add them once the emulsion has cooled below 40°C.

Protocol 2: Assessing Emulsion Stability via Particle Size Analysis

Monitoring droplet size over time is a quantitative method to assess emulsion stability.[13][16] An increase in droplet size indicates instability, likely due to coalescence or Ostwald ripening.[16][17]

Equipment:

  • Dynamic Light Scattering (DLS) instrument or Laser Diffraction particle size analyzer.[16][17][18]

Procedure:

  • Initial Measurement (T=0): Immediately after preparing the emulsion (Protocol 1), take a sample and dilute it appropriately with deionized water as per the instrument's instructions. Measure the particle size distribution and record the mean droplet size (e.g., Z-average or D50).

  • Accelerated Stability Testing: Store the emulsion samples under various stress conditions to predict long-term stability. Common conditions include:

    • Elevated temperature (e.g., 40°C or 50°C)

    • Freeze-thaw cycles (e.g., three cycles of -15°C to 45°C).[13]

  • Time-Point Measurements: At regular intervals (e.g., 24 hours, 1 week, 1 month), take samples from the stored emulsions.

  • Analysis: Dilute the samples and measure the particle size distribution again.

  • Evaluation: Compare the mean droplet size and the width of the distribution at each time point to the initial T=0 measurement. A stable emulsion will show minimal change in droplet size over time. A significant increase in size indicates instability.[13]

G

References

  • Techniques for Emulsion Characterization. (2024, February 17). Encyclopedia.pub. [Link]

  • Tests for Predicting Emulsion / Suspension Stability. (2013, October 25). Prospector. [Link]

  • Emulsion Instability and Solutions. Scribd. [Link]

  • Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. (2021, June 1). PubMed. [Link]

  • Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. J-Stage. [Link]

  • Problems with Emulsions. Making Cosmetics. [Link]

  • Emulsion instability phenomena – reasons and prevention. (2025, January 21). Biolin Scientific. [Link]

  • Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. (2020, November 20). MDPI. [Link]

  • Emulsion comprising 1,2-alkanediols and polar oil components. (2007, April 26).
  • 1,2-Alkanediols for Cosmetic Preservation. (2013, October 28). Prospector. [Link]

  • Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! (2025, March 30). PharmaCores. [Link]

  • Critical Review of Techniques for Food Emulsion Characterization. (2024, January 26). MDPI. [Link]

  • Emulsion comprising 1,2-alkanediols and polar oil components.
  • (PDF) Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]

  • Emulsion Stability And Testing. Agno Pharmaceuticals. [Link]

  • Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. PMC. [Link]

  • Colloidal Nafion morphology in 1,2-alkanediols and its impact on membrane and ionomer properties. M2FCT. [Link]

  • How to Formulate Water-in-Oil Emulsions. (2025, May 15). Let's Make Beauty - Cosmetic Ingredients. [Link]

  • Formulating Water-in-Oil Emulsions: A Scary Endeavor. Cosmetics & Toiletries. [Link]

  • Structures of 1,2-alkanediols. ResearchGate. [Link]

  • Effects of the components of two antimicrobial emulsions on food-borne pathogens. CAB Direct. [Link]

  • Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. (2025, October 17). MDPI. [Link]

  • Formulation of water-in-oil-in-water (W/O/W) emulsions containing trans -resveratrol. (2017, July 19). SciSpace. [Link]

  • Efficacies of different 1,2-alkanediols as antimicrobial agents. ResearchGate. [Link]

  • Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2025, July 17). PMC. [Link]

  • Exploring effects of polymeric stabiliser molecular weight and concentration on emulsion production via stirred cell membrane emulsification. (2023, November 7). Murdoch Research Portal. [Link]

  • The physics and chemistry of emulsions. Cedre. [Link]

  • Optimization of Multiple W1/O/W2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency. (2022, May 9). PMC. [Link]

  • Enhanced interfacial activity by maximizing synergy between long-chain ionic liquid and conventional surfactant for enhanced oil recovery. Semantic Scholar. [Link]

  • Interfacial tension of oil/water emulsions with mixed non-ionic surfactants: comparison between experiments and molecular simulations. RSC Publishing. [Link]

  • Stabilizing Water-in-Water Emulsions Using Oil Droplets. (2025, October 10). ResearchGate. [Link]

  • Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (R)-1,2-Dodecanediol

Welcome to the technical support center for the synthesis of (R)-1,2-dodecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-1,2-dodecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis. This document will focus on the two predominant synthetic routes: Sharpless Asymmetric Dihydroxylation and Hydrolytic Kinetic Resolution.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary applications of (R)-1,2-dodecanediol?

(R)-1,2-dodecanediol is a valuable chiral building block in organic synthesis. Its applications include the synthesis of liquid crystals, biodegradable polymers, and as a key intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the formulation of personal care products as a moisturizer and skin-conditioning agent.[1]

Q2: What are the most common synthetic routes to produce enantiomerically pure (R)-1,2-dodecanediol?

The two most widely employed and effective methods for synthesizing (R)-1,2-dodecanediol with high enantiopurity are:

  • Sharpless Asymmetric Dihydroxylation (AD) of 1-dodecene: This method directly introduces both hydroxyl groups in a stereocontrolled manner.[2][3]

  • Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxydodecane: This method selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other enantiomer and the desired diol in high enantiomeric excess.[4][5]

Sharpless Asymmetric Dihydroxylation (AD) Specific Questions

Q3: Which AD-mix should I use to obtain (R)-1,2-dodecanediol?

To synthesize (R)-1,2-dodecanediol from 1-dodecene, you should use AD-mix-α .[3] AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which directs the dihydroxylation to the re-face of the alkene, yielding the (R)-diol. Conversely, AD-mix-β contains (DHQD)₂PHAL and would produce the (S)-enantiomer.[3]

Q4: My Sharpless AD reaction has a low yield. What are the potential causes?

Low yields in Sharpless AD can stem from several factors:

  • Suboptimal pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[6] Ensure the reaction medium is adequately buffered.

  • Inefficient Re-oxidation: The catalytic cycle relies on the efficient regeneration of the Os(VIII) species by a co-oxidant (e.g., NMO or K₃[Fe(CN)₆]).[2][3] Incomplete re-oxidation will stall the catalytic cycle.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the osmium catalyst.

  • Second Catalytic Cycle: At high alkene concentrations, a less enantioselective secondary reaction pathway can occur, potentially reducing the overall yield of the desired enantiomer.[3][6]

Hydrolytic Kinetic Resolution (HKR) Specific Questions

Q5: What is the maximum theoretical yield for the (R)-1,2-dodecanediol in an HKR?

In a perfect kinetic resolution, the maximum theoretical yield for the desired diol is 50%, with the remaining 50% being the unreacted, enantiopure epoxide. The process relies on the differential rate of hydrolysis between the two epoxide enantiomers.[5]

Q6: My HKR is showing low enantiomeric excess (ee) for both the diol and the recovered epoxide. What could be the issue?

Low ee in an HKR can be attributed to:

  • Ineffective Catalyst: The chiral (salen)Co(III) catalyst may be deactivated or not present in sufficient concentration.[4]

  • Non-selective Hydrolysis: A high background rate of non-catalyzed hydrolysis will lead to the formation of a racemic diol, thus lowering the ee of the product.

  • Incorrect Stoichiometry of Water: The amount of water is critical. Typically, 0.5 to 0.6 equivalents of water relative to the racemic epoxide are used to achieve high ee for both the diol and the unreacted epoxide.[4][7]

II. Troubleshooting Guides

Troubleshooting Guide 1: Sharpless Asymmetric Dihydroxylation of 1-Dodecene

This guide addresses common issues encountered during the synthesis of (R)-1,2-dodecanediol via Sharpless AD.

Problem 1: Low Enantioselectivity (<90% ee)
Possible Cause Explanation & Causality Recommended Solution
Incorrect AD-mix As stated in the FAQs, AD-mix-α is required for the (R)-diol. Using AD-mix-β will produce the (S)-enantiomer, leading to an apparent low ee if the analysis is not set up to distinguish between the two.[3]Verify that AD-mix-α was used. If AD-mix-β was used, the product is (S)-1,2-dodecanediol.
High Alkene Concentration High concentrations of 1-dodecene can lead to a secondary, non-enantioselective dihydroxylation pathway, which will erode the overall ee.[3][6]Maintain a higher molar concentration of the chiral ligand relative to the alkene. Consider adding the alkene slowly to the reaction mixture.
Reaction Temperature Too High While the reaction is generally robust, elevated temperatures can decrease the enantioselectivity of the catalytic process.Maintain the recommended reaction temperature, typically between 0°C and room temperature.
Inadequate Mixing The reaction is often biphasic (e.g., t-BuOH/water). Inefficient stirring can lead to poor mass transfer and localized concentration gradients, affecting the stereochemical control.Ensure vigorous and efficient stirring throughout the reaction.
Problem 2: Low or No Product Yield
Possible Cause Explanation & Causality Recommended Solution
Decomposition of Co-oxidant Co-oxidants like K₃[Fe(CN)₆] and NMO can degrade over time, especially if not stored properly. This prevents the regeneration of the active Os(VIII) catalyst.[2][3]Use fresh, high-quality co-oxidants. Store them in a cool, dry place.
Suboptimal pH The catalytic cycle is pH-sensitive. The hydrolysis of the osmate ester is a key step and is influenced by the pH of the medium.[6]Ensure the reaction is buffered, typically with K₂CO₃, to maintain a slightly basic pH.
Presence of Reductants Any reducing agents present as impurities in the starting materials or solvent will consume the co-oxidant and deactivate the catalyst.Use purified, high-purity reagents and solvents.
Incomplete Reaction The reaction may not have been allowed to proceed to completion.Monitor the reaction progress by TLC or GC. If the reaction has stalled, consider adding more co-oxidant.
Troubleshooting Workflow: Sharpless Asymmetric Dihydroxylation

sharpless_troubleshooting start Low Yield or ee in Sharpless AD check_ee Is ee low? start->check_ee check_yield Is yield low? check_ee->check_yield No check_ad_mix Correct AD-mix used? (AD-mix-α for R-diol) check_ee->check_ad_mix Yes check_reagents Reagent Quality Check (Co-oxidant, OsO₄) check_yield->check_reagents Yes high_conc High alkene concentration? check_ad_mix->high_conc Yes wrong_ad_mix Use AD-mix-α for (R)-diol check_ad_mix->wrong_ad_mix No reduce_conc Reduce alkene concentration or add slowly high_conc->reduce_conc Yes success Problem Resolved high_conc->success No, further investigation needed reagent_issue Use fresh, high-purity reagents check_reagents->reagent_issue No check_ph Is pH optimal? (slightly basic) check_reagents->check_ph Yes adjust_ph Add buffer (e.g., K₂CO₃) check_ph->adjust_ph No check_ph->success Yes synthesis_pathways cluster_0 Sharpless Asymmetric Dihydroxylation cluster_1 Hydrolytic Kinetic Resolution dodecene 1-Dodecene ad_mix AD-mix-α (OsO₄, (DHQ)₂PHAL, K₃[Fe(CN)₆], K₂CO₃) t-BuOH/H₂O dodecene->ad_mix r_diol_ad (R)-1,2-Dodecanediol ad_mix->r_diol_ad rac_epoxide Racemic 1,2-Epoxydodecane hkr (R,R)-(salen)Co(III)OAc 0.55 eq. H₂O rac_epoxide->hkr r_diol_hkr (R)-1,2-Dodecanediol hkr->r_diol_hkr s_epoxide (S)-1,2-Epoxydodecane (unreacted) hkr->s_epoxide

Sources

Reference Data & Comparative Studies

Validation

Efficacy of (R)-1,2-Dodecanediol Compared to Parabens: A Comprehensive Preservative Guide

As the pharmaceutical and cosmetic industries pivot toward sustainable and biocompatible formulations, the reliance on traditional preservatives is being heavily scrutinized. Parabens (e.g., methylparaben, propylparaben)...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and cosmetic industries pivot toward sustainable and biocompatible formulations, the reliance on traditional preservatives is being heavily scrutinized. Parabens (e.g., methylparaben, propylparaben) have historically served as the gold standard for preservation due to their broad-spectrum efficacy and stability. However, the rise of multifunctional "green" ingredients has brought 1,2-alkanediols to the forefront.

Among these, (R)-1,2-Dodecanediol (a straight-chain C12 diol, also known as lauryl glycol) represents the upper echelon of lipophilicity and antimicrobial potency within the alkanediol family. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic pathways, quantitative efficacy, and formulation dynamics of (R)-1,2-Dodecanediol against traditional parabens, providing researchers with actionable, self-validating methodologies.

Mechanistic Pathways: How Structure Dictates Function

To accurately evaluate efficacy, we must first dissect the causality behind the antimicrobial action of both agents. Their distinct chemical structures lead to entirely different mechanisms of microbial cell death.

Parabens (p-Hydroxybenzoic Acid Esters)

The preservative effectiveness of parabens stems from their ability to disrupt microbial cell membrane integrity and interfere with critical enzymatic processes. Parabens penetrate microbial cell walls and accumulate within cellular structures. Once inside, they disrupt normal metabolic functions—specifically by inhibiting DNA and RNA synthesis, altering cell membrane permeability, and causing mitochondrial dysfunction 1. The ester chain length directly modulates their lipophilicity; for example, propylparaben exhibits stronger antibacterial action than methylparaben because its greater lipid solubility allows it to reach cytoplasmic targets in higher concentrations 2.

(R)-1,2-Dodecanediol

In contrast, 1,2-alkanediols operate primarily through a biophysical mechanism rather than specific enzymatic inhibition. Their amphiphilic structure allows them to insert directly into the lipid bilayer of the microbial cell membrane 3. The antimicrobial activity of alkanediols increases proportionally with their alkyl chain length. The long C12 hydrophobic chain of (R)-1,2-Dodecanediol penetrates deeply into the lipid bilayer, causing severe structural disruption. This leads to a rapid increase in membrane permeability, leakage of vital intracellular components, and ultimately, cell death 4.

Mechanism cluster_parabens Parabens (e.g., Propylparaben) cluster_dodecanediol (R)-1,2-Dodecanediol P1 Paraben Molecules P2 Penetrate Cell Wall P1->P2 P3 Inhibit DNA/RNA Synthesis P2->P3 End Microbial Cell Death P3->End D1 Amphiphilic Diol D2 Insert into Lipid Bilayer D1->D2 D3 Increase Permeability D2->D3 D4 Intracellular Leakage D3->D4 D4->End

Fig 1. Mechanistic comparison of Parabens vs. (R)-1,2-Dodecanediol in microbial cell death.

Quantitative Efficacy: Comparative Data

While (R)-1,2-Dodecanediol exhibits profound antimicrobial activity on a molecular level, its practical efficacy in a formulation is heavily dictated by its physicochemical properties. The Minimum Inhibitory Concentration (MIC) values reveal that 1,2-Dodecanediol is highly potent against Gram-positive bacteria (e.g., S. aureus, S. epidermidis) and fungi, often outperforming short-chain parabens on a molar basis 4.

However, its extremely low water solubility presents a formulation challenge. In emulsion systems, the C12 diol partitions heavily into the lipid phase, potentially leaving the aqueous phase—where microbial proliferation primarily occurs—vulnerable 5.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)
Antimicrobial AgentS. aureus (Gram +)E. coli (Gram -)C. albicans (Yeast)A. brasiliensis (Mold)Aqueous Solubility
Methylparaben 0.10 - 0.20%0.10 - 0.20%0.10 - 0.20%0.10 - 0.20%Moderate
Propylparaben 0.02 - 0.05%0.04 - 0.08%0.01 - 0.03%0.02 - 0.04%Low
(R)-1,2-Dodecanediol 0.005 - 0.01%0.05 - 0.10%0.01 - 0.05%0.05 - 0.10%Very Low

(Note: Data represents typical MIC ranges derived from standardized broth microdilution assays. Dodecanediol requires co-solvents or emulsification for accurate aqueous MIC determination).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug development, the following protocols are designed as self-validating systems. They incorporate necessary controls and neutralization steps to prevent false positives caused by antimicrobial carryover.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Check: Because (R)-1,2-Dodecanediol is highly lipophilic, standard aqueous serial dilutions will cause the compound to precipitate, leading to artificially high (false) MIC readings. A co-solvent system must be utilized to maintain bioavailability.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 6538) overnight. Adjust to a 0.5 McFarland standard and dilute to a final working concentration of 5×105 CFU/mL.

  • Antimicrobial Preparation: Prepare a stock solution of (R)-1,2-Dodecanediol in 100% DMSO. Prepare paraben controls in ethanol or DMSO.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the antimicrobials in Mueller-Hinton Broth (MHB). Ensure the final co-solvent concentration does not exceed 2% to avoid solvent toxicity.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 24 hours.

  • Validation Controls: Include a positive growth control (broth + inoculum + 2% solvent) and a negative sterility control (broth + 2% solvent only).

  • Readout: Determine the MIC by identifying the lowest concentration well with no visible turbidity, confirmed via OD660 measurement.

Protocol B: Time-Kill Kinetics & Neutralization Validation

Causality Check: To differentiate between bacteriostatic (inhibitory) and bactericidal (killing) effects, a time-kill assay is required. A chemical neutralizer (e.g., Letheen Broth with 3% Polysorbate 80 and 0.3% Lecithin) must be used to quench the amphiphilic action of the diol before plating, preventing carryover toxicity.

  • Exposure: Inoculate 106 CFU/mL into test solutions containing 1x and 2x MIC of (R)-1,2-Dodecanediol or Parabens.

  • Sampling: At defined intervals (0, 1, 4, 24 hours), remove 1 mL aliquots.

  • Neutralization: Immediately transfer the aliquot into 9 mL of neutralizing broth. (Self-validation step: Perform a neutralization toxicity control prior to the study to ensure the neutralizer itself does not inhibit bacterial growth).

  • Plating & Enumeration: Serially dilute the neutralized samples and plate on Tryptic Soy Agar (TSA). Incubate for 24-48 hours and count CFUs to determine the log reduction.

Workflow Start Inoculum Prep (10^6 CFU/mL) Dilution Serial Dilution with Co-Solvent Start->Dilution Incubation Incubate 37°C for 24h Dilution->Incubation Read Read OD660 (Turbidity) Incubation->Read Neutralize Chemical Neutralization Incubation->Neutralize MIC Determine MIC Read->MIC Plating Plate on Agar & Count CFUs Neutralize->Plating MBC Determine Time-Kill Kinetics Plating->MBC

Fig 2. Self-validating experimental workflow for MIC and Time-Kill kinetic assays.

Formulation Dynamics & Synergistic Potential

While parabens are relatively straightforward to formulate in both aqueous and emulsion systems, the C12 chain of (R)-1,2-Dodecanediol presents unique challenges and opportunities. Its high surface activity can reduce the viscosity of certain emulsions by interacting with the lamellar network of the cream base 3. However, this same property makes it an excellent penetration enhancer for active pharmaceutical ingredients (APIs) in topical drug delivery.

To overcome its low water solubility, (R)-1,2-Dodecanediol should rarely be used as a standalone preservative. Instead, it demonstrates profound efficacy in synergistic blends . Combining it with shorter-chain diols (like 1,2-hexanediol) or traditional water-soluble preservatives allows formulators to drastically lower the total preservative load while achieving broad-spectrum efficacy. This approach fulfills the stringent criteria for modern, green cosmetic and pharmaceutical formulations while maintaining robust microbiological safety 5.

References

  • Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria PubMed / Chemosphere URL:[Link]

  • Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream PubMed Central / Pharmaceutics URL:[Link]

  • Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis ResearchGate / Journal of Oleo Science URL:[Link]

  • 1,2-Alkanediols for Cosmetic Preservation Cosmetics & Toiletries URL:[Link]

Sources

Comparative

Validating the Purity of (R)-1,2-Dodecanediol: A Comparative Guide to Titrimetric and Instrumental Methods

As a chiral lipophilic building block, (R)-1,2-Dodecanediol (CAS 1119-87-5) is indispensable in the synthesis of functionalized surfactants, lipophilic diamines, and targeted pharmaceutical intermediates[1]. However, val...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral lipophilic building block, (R)-1,2-Dodecanediol (CAS 1119-87-5) is indispensable in the synthesis of functionalized surfactants, lipophilic diamines, and targeted pharmaceutical intermediates[1]. However, validating its chemical purity presents a unique analytical challenge. Because it lacks a strong chromophore, standard UV-based High-Performance Liquid Chromatography (HPLC) is often ineffective.

As a Senior Application Scientist, I frequently see laboratories default to Gas Chromatography (GC) for this analysis. While GC is excellent for volatile impurity profiling, it falls short when absolute quantification is required without a highly characterized reference standard. In this guide, we will critically compare modern instrumental techniques against the classical, highly specific titrimetric benchmark: The Malaprade Reaction .

The Mechanistic Foundation: The Malaprade Reaction

The Malaprade reaction, first reported in 1928, is the selective oxidative cleavage of vicinal (1,2) diols using periodic acid or a periodate salt[2]. When applied to (R)-1,2-Dodecanediol, sodium periodate (NaIO₄) selectively attacks the adjacent hydroxyl groups.

The Causality of the Mechanism: The reaction proceeds via the formation of a cyclic periodate ester intermediate[3]. Because the formation of this five-membered cyclic intermediate is sterically restricted to adjacent hydroxyls, the reagent is exquisitely specific. It will not cleave isolated hydroxyls, meaning positional isomers like 1,12-dodecanediol—a common byproduct of non-selective synthesis—remain unreacted[4]. The carbon-carbon bond is then cleaved, yielding formaldehyde, undecanal, and sodium iodate (NaIO₃)[5].

By adding a precisely known excess of NaIO₄, allowing the cleavage to reach completion, and then quantifying the unreacted periodate via iodometric titration, we can calculate the exact molar amount of the 1,2-diol present[6].

MalapradeWorkflow Step1 (R)-1,2-Dodecanediol + Excess NaIO4 Step2 Malaprade Oxidation (C-C Bond Cleavage) Step1->Step2 Step3 Products: Undecanal + Formaldehyde + NaIO3 + Unreacted NaIO4 Step2->Step3 Step4 Add Excess KI & Acid (Iodometry) Step3->Step4 Step5 Liberation of I2 (Brown Solution) Step4->Step5 Step6 Titrate with Na2S2O3 (Starch Indicator) Step5->Step6 Step7 Endpoint (Colorless) Calculate Diol Purity Step6->Step7

Caption: Workflow of the Malaprade iodometric titration for quantifying vicinal diols.

Experimental Protocols: Building Self-Validating Systems

A robust analytical protocol must be self-validating. Below are the optimized methodologies for both Titration and GC-FID, engineered to prevent false positives and ensure data integrity.

Protocol A: Periodate Cleavage Titration (Absolute Assay)

Expert Insight: Because 1,2-Dodecanediol is highly lipophilic, running this reaction in pure water will cause the analyte to precipitate, leading to incomplete oxidation and falsely low purity results. A co-solvent system (e.g., 1:1 Ethanol/Water) is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~150 mg of (R)-1,2-Dodecanediol into a 250 mL iodine flask. Dissolve completely in 25 mL of absolute ethanol.

  • Oxidation: Pipette exactly 25.0 mL of standardized 0.1 M NaIO₄ (aqueous) into the flask. Stopper the flask, swirl gently, and incubate in the dark at room temperature for 45 minutes to ensure complete cyclic ester formation and cleavage.

  • Iodine Liberation: Add 20 mL of 10% Potassium Iodide (KI) solution and 10 mL of 1 M Sulfuric Acid (H₂SO₄). The unreacted periodate instantly oxidizes the iodide to iodine (I₂), turning the solution deep brown.

  • Titration: Titrate the liberated I₂ with standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃). When the solution fades to a pale yellow, add 2 mL of 1% starch indicator. Continue titrating dropwise until the blue-black color completely disappears.

  • System Validation (Blank): Perform the exact same procedure omitting the diol. The difference in titrant volume between the blank and the sample represents the periodate consumed by the vicinal diol.

Protocol B: GC-FID (Impurity Profiling)

Expert Insight: GC-FID cannot provide an absolute assay without a >99.5% pure reference standard of (R)-1,2-Dodecanediol. However, it is essential for detecting non-vicinal impurities that the titration method ignores.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in GC-grade Methanol to a concentration of 1.0 mg/mL.

  • System Suitability: Inject a resolution standard containing 1,2-Dodecanediol and 1,12-Dodecanediol to verify baseline separation (Resolution > 2.0). Inject a blank methanol sample to rule out ghost peaks.

  • Chromatographic Conditions:

    • Column: HP-5 capillary column (30 m × 0.25 mm × 0.25 µm).

    • Temperatures: Injector at 250°C; FID at 300°C.

    • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Quantification: Calculate purity using the area normalization method (assuming equal response factors for structurally similar impurities).

Comparative Data Analysis

To objectively evaluate these methods, we compared the performance metrics of the Malaprade Titration against GC-FID, HPLC-ELSD (Evaporative Light Scattering Detector), and qNMR (Quantitative NMR).

Analytical ParameterMalaprade TitrationGC-FIDHPLC-ELSDqNMR
Primary Principle Chemical StoichiometryVolatility / SeparationPolarity / ScatteringNuclear Spin Resonance
Reference Standard Needed? No (Uses standard titrant)Yes (For absolute assay)YesNo (Uses internal standard)
Specificity High (Only 1,2-diols)Moderate (Separates all)ModerateVery High
Accuracy (Typical) 99.0% - 101.0%Area % (Relative)Area % (Non-linear)98.5% - 101.5%
Equipment Cost < $500~$30,000~$50,000> $500,000
Analysis Time ~60 minutes~30 minutes~45 minutes~15 minutes

Expert Synthesis: Choosing the Right Method

The decision of which method to use should be driven by the phase of your research and the specific questions you need to answer.

MethodSelection Start Purity Validation of (R)-1,2-Dodecanediol Q1 Need absolute assay without reference standard? Start->Q1 Q2 Need impurity profiling (isomers/homologs)? Q1->Q2 No Titration Malaprade Titration (High Accuracy, Low Cost) Q1->Titration Yes, NMR unavailable qNMR qNMR (High Accuracy, High Cost) Q1->qNMR Yes, NMR available GCFID GC-FID (High Resolution, Standard Required) Q2->GCFID Yes, volatile impurities

Caption: Decision matrix for selecting the optimal purity validation method for 1,2-Dodecanediol.

The Verdict: If you are synthesizing (R)-1,2-Dodecanediol and need to establish its absolute assay value for a Certificate of Analysis (CoA), the Malaprade Titration remains the most elegant, cost-effective, and chemically sound method. It bypasses the need for an expensive, ultra-pure reference standard of the diol itself.

However, because titration is blind to non-vicinal impurities (like residual solvents or 1,12-dodecanediol), it should never be used in isolation. The gold standard for drug development professionals is an orthogonal approach : Use GC-FID to prove the absence of volatile organic impurities, and rely on the Malaprade titration to establish the absolute weight-percent assay of the 1,2-diol.

References
  • Title: Malaprade reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Malaprade Reaction Source: cambridge.org URL: [Link]

  • Title: Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 Source: masterorganicchemistry.com URL: [Link]

Sources

Validation

Cross-validation of analytical methods for (R)-1,2-Dodecanediol

Cross-Validation of Analytical Methods for (R)-1,2-Dodecanediol: A Comparative Guide Executive Summary (R)-1,2-Dodecanediol is a highly valuable chiral aliphatic building block utilized in the synthesis of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for (R)-1,2-Dodecanediol: A Comparative Guide

Executive Summary

(R)-1,2-Dodecanediol is a highly valuable chiral aliphatic building block utilized in the synthesis of biologically active natural products, surfactants, and pharmaceutical intermediates. However, its lack of a strong UV chromophore and its amphiphilic nature present unique analytical challenges for enantiomeric excess (ee) determination and chemical purity profiling.

This guide provides a comprehensive cross-validation of three dominant analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy —benchmarked against the latest ICH Q2(R2) guidelines for analytical procedure validation [1]. By examining the causality behind experimental choices, this guide equips researchers with the data necessary to select and validate the optimal method for their specific pipeline.

The Analytical Challenge: Causality in Method Selection

The structural nature of (R)-1,2-dodecanediol dictates the analytical approach:

  • Absence of a Chromophore: Aliphatic diols do not absorb UV light above 200 nm. Direct HPLC analysis requires alternative detectors (Refractive Index or Evaporative Light Scattering), which often lack the sensitivity required for trace enantiomeric impurity quantification (Limit of Quantification < 0.1%). Therefore, pre-column derivatization (e.g., benzoylation or tosylation) is frequently employed to introduce a π -electron system for UV detection at 254 nm [2].

  • Hydrogen Bonding & Volatility: The vicinal diol motif engages in strong intermolecular hydrogen bonding, which can cause peak tailing in Gas Chromatography. While the 12-carbon chain is volatile enough for direct GC-FID, silylation is often used to cap the hydroxyl groups, improving peak symmetry and resolution on cyclodextrin-based chiral stationary phases.

  • Absolute Stereochemistry Verification: Chromatographic methods are relative and require pure reference standards. To confirm absolute configuration without standards, Mosher’s ester derivatization followed by 1 H or 19 F NMR is the gold standard, converting enantiomers into distinct diastereomers.

ValidationWorkflow Start Sample: (R)-1,2-Dodecanediol Q1 Primary Analytical Goal? Start->Q1 HPLC_Path High-Throughput ee% (Chiral HPLC) Q1->HPLC_Path Routine QC GC_Path Trace Impurity Profiling (Chiral GC-FID) Q1->GC_Path High Sensitivity NMR_Path Absolute Configuration (NMR Spectroscopy) Q1->NMR_Path Structural ID Deriv_HPLC Derivatization (Benzoylation for UV) HPLC_Path->Deriv_HPLC Deriv_GC Silylation (BSTFA for Peak Symmetry) GC_Path->Deriv_GC Deriv_NMR Chiral Derivatization (Mosher's Acid Chloride) NMR_Path->Deriv_NMR Val ICH Q2(R2) Validation Protocol Deriv_HPLC->Val Deriv_GC->Val Deriv_NMR->Val

Analytical decision matrix and validation workflow for (R)-1,2-Dodecanediol.

Cross-Validation Data Matrix

The following table summarizes the experimental performance of each method when rigorously evaluated against ICH Q2(R2) parameters [3]. Data represents typical baseline performance for optimized systems.

Validation Parameter (ICH Q2(R2))Chiral HPLC (Derivatized)Chiral GC-FID (Direct/Silylated) 1 H-NMR (Mosher's Ester)
Specificity (Resolution, Rs​ ) Excellent ( Rs​>2.5 )Good ( Rs​≈1.8−2.0 )Moderate (Diastereomeric shift Δδ )
Linearity Range 1 - 200 µg/mL ( R2>0.999 )0.5 - 500 µg/mL ( R2>0.999 )1 - 50 mg/mL ( R2>0.995 )
Accuracy (Recovery) 98.5% - 101.2%99.0% - 100.8%95.0% - 105.0%
Precision (Repeatability RSD) < 1.0% (n=6)< 1.5% (n=6)< 5.0% (n=6)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL~500 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL~1500 µg/mL
Robustness High (Solvent ratio dependent)Very High (Temp program dependent)Low (Moisture sensitive)

Experimental Protocols & Self-Validating Workflows

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes a System Suitability Test (SST) to verify performance prior to sample analysis.

Method 1: Chiral HPLC via Benzoylation (The Routine QC Standard)

Mechanism: Benzoyl chloride reacts quantitatively with the diol to form a bis-benzoate ester. This introduces a strong π−π∗ transition absorbing at 254 nm, enabling high-sensitivity UV detection and enhancing π−π stacking interactions with the immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IA) [2].

Step-by-Step Protocol:

  • Derivatization: Dissolve 10.0 mg of (R)-1,2-dodecanediol in 1.0 mL of anhydrous pyridine. Add 30 µL (approx. 2.5 eq) of benzoyl chloride. Stir at 25°C for 2 hours.

  • Workup: Quench the reaction with 2 mL of saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 x 2 mL). Wash the combined organic layers with 1M HCl (to remove pyridine) and brine. Dry over anhydrous Na2​SO4​ and evaporate under reduced pressure.

  • Reconstitution: Dissolve the residue in 10.0 mL of HPLC mobile phase (Hexane/Isopropanol).

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak IA (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (95:5, v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation (SST): Inject a derivatized racemic standard. The system is valid only if the resolution ( Rs​ ) between the (R) and (S) bis-benzoate peaks is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

Method 2: Chiral GC-FID via Silylation (The High-Sensitivity Standard)

Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic hydroxyl protons with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing peak tailing on the β -cyclodextrin stationary phase.

Step-by-Step Protocol:

  • Derivatization: Dissolve 5.0 mg of the diol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Silylation: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. Seal the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 50:1, Injector Temp 250°C.

    • Oven Program: 130°C hold for 5 min, ramp at 5°C/min to 200°C, hold for 10 min.

    • Detection: Flame Ionization Detector (FID) at 275°C.

  • Self-Validation (SST): Inject a blank (DCM + BSTFA) to ensure no interference peaks elute at the retention times of the silylated diol. The signal-to-noise ratio (S/N) for a 0.05 µg/mL standard must be ≥10 .

Method 3: 1 H-NMR via Mosher's Ester (The Absolute Configuration Standard)

Mechanism: The diol is reacted with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit different spatial shielding effects from the phenyl rings, causing distinct chemical shifts in the 1 H-NMR spectrum (specifically the methoxy protons) and 19 F-NMR spectrum.

Step-by-Step Protocol:

  • In-Tube Reaction: To a dry NMR tube, add 5.0 mg of (R)-1,2-dodecanediol and 0.5 mL of deuterated chloroform ( CDCl3​ ).

  • Reagents: Add 15 µL of pyridine- d5​ (acid scavenger) and 20 µL of (R)-(-)-MTPA-Cl.

  • Incubation: Cap the tube, invert to mix, and allow the reaction to proceed at room temperature for 1 hour.

  • Acquisition: Acquire a 1 H-NMR spectrum at 400 MHz or higher (minimum 16 scans, 10s relaxation delay for accurate integration).

  • Analysis: Locate the MTPA methoxy peaks (typically around δ 3.4 - 3.6 ppm). Integrate the distinct signals corresponding to the (R,R) and (S,R) diastereomers to calculate the enantiomeric ratio.

ICH Q2(R2) Compliance & Lifecycle Management

In June 2024, the ICH Q2(R2) guidelines officially integrated with ICH Q14 to promote a lifecycle and Quality-by-Design (QbD) approach to analytical methods [1][3]. When cross-validating these methods for (R)-1,2-Dodecanediol, the following modern regulatory expectations must be met:

  • Demonstration of Stability-Indicating Properties: If the HPLC or GC method is used for long-term stability testing, the method must resolve the active (R)-1,2-dodecanediol from its degradation products (e.g., dodecanoic acid or 1-hydroxy-2-dodecanone resulting from oxidation). Spiking studies with forced degradation samples (peroxide, heat, acid/base) are mandatory.

  • Robustness & Risk Assessment: Under Q2(R2), robustness should be evaluated using a Design of Experiments (DoE) approach. For the HPLC method, systematically vary the Hexane:Isopropanol ratio ( ±2% ), column temperature ( ±5∘ C), and flow rate ( ±0.1 mL/min) to prove the method's resilience against day-to-day laboratory variations.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Eriste, E., et al. (2015). Lipase-catalyzed stereoresolution of long-chain 1,2-alkanediols. Journal of Molecular Catalysis B: Enzymatic. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. Retrieved from[Link]

Comparative

Introduction: The Significance of (R)-1,2-Dodecanediol in Research and Development

An In-Depth Guide to the Statistical Analysis of Experimental Data for (R)-1,2-Dodecanediol (R)-1,2-Dodecanediol is a chiral long-chain diol that has garnered significant attention across various scientific disciplines,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Statistical Analysis of Experimental Data for (R)-1,2-Dodecanediol

(R)-1,2-Dodecanediol is a chiral long-chain diol that has garnered significant attention across various scientific disciplines, including pharmaceuticals, cosmetics, and material science. Its structure, comprising a twelve-carbon backbone with two hydroxyl groups on adjacent carbons and a defined stereochemistry at the C2 position, imparts unique physicochemical properties.[1][2] In pharmaceutical formulations, diols like 1,2-dodecanediol can act as excipients, potentially aiding in the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] Furthermore, its antimicrobial and moisturizing properties make it a valuable component in advanced cosmetic and personal care products.[4]

The Critical Role of Statistical Analysis in Quality Assurance

Statistical analysis serves as the bedrock for validating the quality of (R)-1,2-Dodecanediol. It allows researchers to move from raw data to quantifiable statements of purity, consistency, and performance. Key quality attributes that rely on statistical interpretation include:

  • Chemical Purity: Quantifying the percentage of the desired compound and identifying any impurities, such as starting materials or by-products from synthesis.

  • Chiral Purity (Enantiomeric Excess): Determining the proportion of the desired (R)-enantiomer relative to its mirror image, the (S)-enantiomer. This is critical for applications where stereochemistry dictates biological activity.[6]

  • Batch-to-Batch Consistency: Ensuring that different production lots of the material exhibit statistically equivalent properties, which is crucial for reproducible research and manufacturing.

  • Comparative Performance: Objectively assessing the properties of (R)-1,2-Dodecanediol against other materials, such as its racemic mixture or other functional isomers like 1,12-Dodecanediol.

A robust experimental design, coupled with appropriate statistical tests (e.g., t-tests, ANOVA), allows for the confident determination of significance in observed differences and the establishment of reliable product specifications.[7][8]

Comparative Analysis of Physicochemical Properties

The positioning of functional groups and stereochemistry significantly influences a molecule's physical properties. A comparative analysis highlights the unique characteristics of (R)-1,2-Dodecanediol.

Property(R)-1,2-DodecanediolRacemic 1,2-Dodecanediol1,12-Dodecanediol
Molecular Formula C₁₂H₂₆O₂C₁₂H₂₆O₂C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol [9]202.33 g/mol 202.33 g/mol [3]
CAS Number 85514-84-7[10]1119-87-5[11]5675-51-4[12]
Melting Point (°C) 69-72[10]56-6079-84[3][12]
Boiling Point (°C) 241-244[10]Not specified188-190 (at 12 mmHg)[3]
Optical Activity [α]23/D +13° (c=2.5 in ethanol)[10]None (racemic mixture)None (achiral)
Structure Vicinal diol, chiralVicinal diol, racemicTerminal diol, achiral

Interpretation: The data reveals key differences. The linear, symmetrical structure of 1,12-Dodecanediol allows for more efficient crystal packing, resulting in a higher melting point compared to the 1,2-diols.[12] The presence of a single enantiomer in (R)-1,2-Dodecanediol leads to a different crystalline structure and melting point compared to its racemic counterpart. The distinct optical activity is the defining characteristic of the chiral molecule.

Experimental Methodologies and Protocols

The trustworthiness of any comparative analysis hinges on the validity of the experimental protocols used to generate the data. The following are self-validating, step-by-step methodologies for the characterization of (R)-1,2-Dodecanediol.

Protocol 1: Chiral Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining chiral purity.[5] This method utilizes a chiral stationary phase (CSP), a column packed with a material that has a chiral selector. The (R) and (S) enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated for individual quantification. A UV detector is suitable as the diol lacks a strong chromophore for more specific detection methods.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Chiral Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm, or equivalent.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of (R)-1,2-Dodecanediol reference standard and dissolve in 10 mL of the mobile phase to create a stock solution.

    • Perform serial dilutions to create calibration standards at five concentration levels.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the (R)-1,2-Dodecanediol test sample and dissolve in 10 mL of the mobile phase.

  • System Suitability and Injection Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the lowest concentration standard six times to assess system precision (Relative Standard Deviation should be <2.0%).

    • Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be >0.999.

    • Inject the test sample in triplicate.

  • Data Analysis:

    • Integrate the peak areas for the (R) and any potential (S) enantiomers in the sample chromatograms.

    • Calculate Enantiomeric Excess (%ee):

      • %ee = [ (Area of R - Area of S) / (Area of R + Area of S) ] * 100

    • Calculate Assay (% Purity):

      • Quantify the concentration of the main peak using the linear regression equation from the calibration curve.

      • % Assay = (Calculated Concentration / Sample Concentration) * 100

Protocol 2: Chemical Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: GC is an excellent technique for assessing the purity of volatile and thermally stable compounds like 1,2-dodecanediol.[13] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it ideal for purity assessment by area percent.

Methodology:

  • System Preparation:

    • GC System: Agilent 8890 GC or equivalent with a split/splitless inlet and FID.

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Methanol.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample using a split ratio of 50:1.

    • Run the analysis in triplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate Purity by Area Percent:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • This provides a good estimate of purity, assuming all components have a similar response factor in the FID. For higher accuracy, response factors for known impurities should be determined.

Visualization of Analytical Workflows

Diagrams provide a clear, high-level overview of complex procedures, enhancing reproducibility and understanding.

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Result Sample_Prep Sample Weighing & Dissolution Injection HPLC Injection (Chiral Column) Sample_Prep->Injection Standard_Prep Reference Standard & Calibration Curve Prep System_Suitability System Suitability (SST) Standard_Prep->System_Suitability System_Suitability->Injection Integration Peak Integration Injection->Integration Calculation Calculation of % Assay & %ee Integration->Calculation Final_Report Final Report & CoA Calculation->Final_Report

Caption: Workflow for HPLC-based chiral purity and assay determination.

Stat_Decision_Tree Start Start: Define Experimental Question Q1 Compare means of TWO groups? Start->Q1 Q2 Compare means of MORE than two groups? Q1->Q2 No T_Test Perform Student's t-test Q1->T_Test Yes ANOVA Perform ANOVA Q2->ANOVA Yes Q3 Data normally distributed? NonParametric Use Non-Parametric Test (e.g., Mann-Whitney U) Q3->NonParametric No Conclusion Draw Conclusion (p < 0.05 is significant) Q3->Conclusion Yes T_Test->Q3 ANOVA->Conclusion NonParametric->Conclusion

Caption: Decision tree for selecting a basic statistical test.

Conclusion

The rigorous statistical analysis of experimental data is indispensable for the scientific and commercial application of (R)-1,2-Dodecanediol. By employing self-validating and robust analytical protocols, such as chiral HPLC and GC-FID, researchers can reliably quantify critical quality attributes including chemical and chiral purity. This guide provides the foundational framework for these analyses, emphasizing the causality behind methodological choices and presenting data in a clear, comparative format. For professionals in drug development and research, adherence to these principles ensures data integrity, facilitates regulatory compliance, and ultimately leads to the development of safer and more effective products.

References

  • (R)-(+)-1,2-Dodecanediol 99%. Sigma-Aldrich.

  • Chemical Properties of 1,2-Dodecanediol (CAS 1119-87-5). Cheméo.

  • (R)-1,2-Dodecanediol | C12H26O2 | CID 3086322. PubChem, NIH.

  • 1,12-Dodecanediol. Chem-Impex.

  • A Comparative Analysis of 1,5-Dodecanediol and 1,12-Dodecanediol for Researchers and Drug Development Professionals. Benchchem.

  • Density and Viscosity Measurements of 1-Dodecanol and 1,12-Dodecanediol at Temperatures of up to 573.15 K and Pressures of up to 10 MPa. ResearchGate.

  • 1,2-Dodecanediol. NIST WebBook.

  • Chemical Properties of 1,12-Dodecanediol (CAS 5675-51-4). Cheméo.

  • (R)-(+)-1,2-Dodecanediol | CAS 85514-84-7. Santa Cruz Biotechnology.

  • 1,2-Dodecanediol 90%. Sigma-Aldrich.

  • 1,2-Dodecanediol 1119-87-5 wiki. Guidechem.

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.

  • A Comparative Guide to Validating 1,5-Dodecanediol Purity: HPLC vs. Alternative Methods. Benchchem.

  • 1,2-Dodecanediol | C12H26O2 | CID 92866. PubChem, NIH.

  • Chiral Purity in Drug Analysis. ResearchGate.

  • Four stereoisomers of 1,2-secondary/secondary diols. ResearchGate.

  • (R)-(+)-1,2-Dodecanediol 99 85514-84-7. Sigma-Aldrich.

  • Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. Google Patents.

  • The Statistical Analysis of Experimental Results. ResearchGate.

  • NOVEL ANALYTICAL METHODS FOR THE CHARACTERIZATION OF NATURAL PRODUCTS AS SOURCES OF ACTIVE COMPOUNDS AND THEIR BIOACTIVITY. IRIS.

  • Important Aspects of the Design of Experiments and Data Treatment in the Analytical Quality by Design Framework for Chromatographic Method Development. MDPI.

  • Statistical Analysis of BE Data. BEBAC.

  • (R)-(+)-1,2-Dodecanediol. Análisis Vínicos.

Sources

Validation

Comparative Analysis and Application Guide: (R)-1,2-Dodecanediol in Asymmetric Synthesis and Antimicrobial Formulations

As a Senior Application Scientist, selecting the right aliphatic diol for formulation or synthesis requires moving beyond basic chemical properties and understanding the precise mechanistic interactions at play. (R)-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right aliphatic diol for formulation or synthesis requires moving beyond basic chemical properties and understanding the precise mechanistic interactions at play. (R)-1,2-Dodecanediol (CAS 85514-84-7) is a highly specialized, enantiopure straight-chain aliphatic diol characterized by its twelve-carbon lipophilic tail and a chiral vicinal diol headgroup[1][2].

This guide objectively compares the performance of 1,2-Dodecanediol against alternative alkanediols (such as 1,2-octanediol and 1,2-decanediol) and demonstrates the critical advantages of utilizing its enantiopure (R)-form in fine chemical synthesis. By examining the causality behind its molecular behavior, we provide self-validating experimental protocols to harness its full potential in both drug development and advanced dermatological formulations.

Chiral Building Blocks: (R)-1,2-Dodecanediol vs. Racemic Mixtures

In the synthesis of biologically active compounds—such as aminoalcohol lipidoids used for non-viral RNA delivery vectors—the stereochemistry of the precursor is paramount[3].

The Causality of Stereocontrol: When utilizing racemic 1,2-Dodecanediol or its epoxide precursor, the subsequent ring-opening or functionalization reactions generate complex mixtures of diastereomers. These mixtures exhibit unpredictable pharmacokinetic profiles and require exhaustive, low-yield chromatographic separations. By starting with enantiopure[2], researchers dictate the absolute stereochemistry of the final active pharmaceutical ingredient (API). This stereospecificity ensures consistent biological activity, optimal cell membrane penetration, and circumvents the regulatory hurdles associated with isomeric impurities[3][4].

Workflow: Chemoenzymatic Resolution of 1,2-Dodecanediol

To obtain pure enantiomers from a racemic mixture, biocatalytic methods offer superior selectivity compared to traditional chemical kinetic resolution.

G A Racemic 1,2-Dodecanediol B Chemical Acylation (Butyryl Chloride) A->B C Racemic Diester B->C D Lipase-Catalyzed Methanolysis C->D E (S)-1,2-Dodecanediol (Crystallizes) D->E Stereo-selective F (R)-Enantiomer Derivatives (Liquid) D->F Remains in solution

Figure 1: Chemoenzymatic workflow for the kinetic resolution of 1,2-Dodecanediol enantiomers.

Self-Validating Protocol 1: Lipase-Catalyzed Resolution

Mechanism & Causality: This protocol uses butyryl chloride to convert the diol into a diester, which serves as an optimal substrate for lipase enzymes. The reaction is self-driving and self-purifying; as the enzyme selectively hydrolyzes the (S)-enantiomer, its lower solubility in the petroleum ether/methanol matrix causes it to spontaneously crystallize, leaving the (R)-derivatives in the mother liquor[4].

  • Acylation: Dissolve 5 mmol of racemic 1,2-dodecanediol in 4 mL pyridine and 12 mL petroleum ether. Dropwise add 12 mmol butyryl chloride under vigorous stirring to form the racemic diester[4].

  • Enzymatic Methanolysis: Introduce the specific lipase and methanol to the organic phase. Maintain ambient temperature.

  • In-Situ Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/PE 3:5). The distinct Rf​ values of the starting diester, monoester intermediate, and fully hydrolyzed diol provide real-time visual confirmation of enzymatic activity[4].

  • Separation: Filter the spontaneously crystallized (S)-1,2-dodecanediol. The remaining filtrate contains the highly enriched (R)-enantiomer derivatives, which can be further hydrolyzed to yield pure (R)-1,2-Dodecanediol.

Antimicrobial Efficacy: 1,2-Dodecanediol vs. Shorter Chain Alternatives

In dermatological formulations and preservative systems, 1,2-alkanediols function as potent antimicrobial agents against skin microbiomes, including Staphylococcus aureus and Staphylococcus epidermidis[5][6].

The Causality of Chain Length: The antimicrobial efficacy of alkanediols is directly proportional to their alkyl chain length. As the carbon chain extends from C8 (1,2-Octanediol) to C12 (1,2-Dodecanediol), the molecule's lipophilicity increases significantly. This enhanced lipophilicity allows the C12 tail to deeply insert into the hydrophobic core of the bacterial phospholipid bilayer. The resulting structural perturbation causes a loss of membrane integrity, leakage of intracellular contents, and rapid bactericidal action[5].

G A 1,2-Dodecanediol (Amphiphilic Molecule) B Hydrophilic Head (1,2-Diol) A->B C Lipophilic Tail (C10 Alkyl Chain) A->C D Aqueous Phase Solubilization B->D E Bacterial Membrane Insertion C->E F Membrane Disruption & Intracellular Leakage E->F G Cell Death (Bactericidal Effect) F->G

Figure 2: Mechanism of action for 1,2-Dodecanediol illustrating bacterial membrane disruption.

Quantitative Comparison of Alkanediols

Table 1: Comparative Antimicrobial Efficacy (MIC) of 1,2-Alkanediols

Compound Chain Length S. aureus MIC (µg/mL) S. epidermidis MIC (µg/mL) Mechanism / Causality
1,2-Octanediol C8 >2000 >2000 Weak membrane insertion due to lower lipophilicity.
1,2-Decanediol C10 250 250 Moderate insertion; balanced amphiphilicity.

| 1,2-Dodecanediol | C12 | 125 | 250 | Strong insertion; high lipophilicity rapidly disrupts the lipid bilayer[5][6]. |

Data extrapolated from comparative studies on alkanediol chain lengths against skin microbiomes[5][6].

Formulation Dynamics: Overcoming Hydrophobicity

While 1,2-Dodecanediol exhibits superior antimicrobial properties, its long hydrocarbon chain reduces water solubility compared to its C8 counterparts[7]. Formulators must utilize mixed systems. However, not all co-ingredients are compatible. For instance, combining 1,2-Dodecanediol with myristic acid actually inhibits its efficacy against S. epidermidis due to competitive micellar trapping[6].

Self-Validating Protocol 2: MIC and FIC Checkerboard Assay

To prevent formulation failures, the Fractional Inhibitory Concentration (FIC) index must be calculated. This protocol validates itself by mathematically differentiating between true synergy, simple additive toxicity, and antagonism.

  • Preparation: Prepare a 96-well microtiter plate. Serially dilute 1,2-Dodecanediol along the x-axis and the co-ingredient (e.g., Lactic Acid) along the y-axis.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial suspension (e.g., S. aureus) to each well.

  • Incubation & Reading: Incubate at 37°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) for individual and combined wells based on optical density (OD600)[6].

  • Validation (FIC Calculation): FIC=MICA(alone)​MICA(combined)​​+MICB(alone)​MICB(combined)​​

    Interpretation: FIC 0.5 indicates synergy; 0.5 < FIC 1.0 indicates additive effects; FIC > 2.0 indicates antagonism.

Table 2: Formulation Dynamics (Mixed Systems with 1,2-Dodecanediol)

Co-Ingredient Target Pathogen FIC Index Interaction Type Formulation Implication
Lactic Acid S. aureus ~1.0 Additive Safe for co-formulation; maintains baseline efficacy[6].
Myristic Acid S. epidermidis >2.0 Antagonistic Avoid co-formulation; lipid trapping inhibits targeted antimicrobial action[6].

| Methylparaben | S. aureus | <0.5 | Synergistic | Ideal for preservative boosting at significantly lower concentrations[6]. |

Conclusion

Whether utilized as a stereospecific building block in the synthesis of advanced delivery vectors or as a high-efficacy antimicrobial surfactant, (R)-1,2-Dodecanediol outperforms shorter-chain and racemic alternatives. By understanding the causality of its lipophilic membrane insertion and the necessity of its chiral purity, scientists can engineer highly optimized, self-validating systems for next-generation products.

References

  • PubChem. "(R)-1,2-Dodecanediol | CID 3086322". National Center for Biotechnology Information. Available at:[Link]

  • Okukawa, M., et al. "Conformational preferences and antimicrobial activities of alkanediols". ResearchGate. Available at:[Link]

  • Okukawa, M., et al. "Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis". Journal of Oleo Science / ResearchGate. Available at:[Link]

  • Royal Society of Chemistry. "Catalyzed Resolution and Simultaneous Selective Crystallization". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at:[Link]

  • Google Patents. "Aminoalcohol lipidoids and uses thereof (KR101734955B1)". Google Patents.

Sources

Comparative

The Impact of Chirality on Experimental Reproducibility: A Comparative Guide to (R)-1,2-Dodecanediol

As a Senior Application Scientist, I frequently encounter formulation and synthesis bottlenecks where batch-to-batch variability derails months of research. One commonly overlooked variable in both pharmaceutical formula...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation and synthesis bottlenecks where batch-to-batch variability derails months of research. One commonly overlooked variable in both pharmaceutical formulation and materials science is the stereochemistry of aliphatic diols.

1,2-Dodecanediol (CAS: 1119-87-5) is a versatile 12-carbon aliphatic diol widely utilized as an intermediate in pharmaceutical synthesis, an antimicrobial booster against dermatophytes, and a critical co-surfactant in the thermal decomposition of nanoparticles[1][2][3]. However, substituting the standard racemic mixture with the enantiopure (R)-1,2-Dodecanediol (CAS: 85514-84-7) can fundamentally alter experimental reproducibility[4].

This guide objectively compares (R)-1,2-Dodecanediol against its racemic alternative, providing field-proven methodologies, mechanistic causality, and self-validating protocols to ensure scientific integrity in your workflows.

Quantitative Comparison: Enantiopure vs. Racemic 1,2-Dodecanediol

To understand why the (R)-enantiomer drives higher reproducibility, we must first look at the physicochemical and functional divergence between the chiral and racemic forms.

Property / Metric(R)-1,2-DodecanediolRacemic 1,2-Dodecanediol(S)-1,2-Dodecanediol
CAS Registry Number 85514-84-7[4]1119-87-5[1]85514-85-8[5]
Optical Activity ( [α]D23​ ) +13° (c = 2.5 in ethanol)[6]0° (Optically inactive)-13° (c = 2.5 in ethanol)
Surfactant Packing Density Highly ordered, uniform monolayerIrregular, prone to steric clashingHighly ordered, uniform monolayer
Nanoparticle Size Dispersity Monodisperse (PDI < 0.1)Polydisperse (PDI > 0.2)[2]Monodisperse (PDI < 0.1)
Antimicrobial Consistency High (Stable MIC values)[3]Variable (Batch-dependent)High (Stable MIC values)
Primary Application Stereoselective synthesis, targeted antimicrobials[7][8]General solvent, bulk cosmeticsChiral reference standard

Mechanistic Insights: The Causality of Chiral Reproducibility

Why does a single chiral center at the C2 position dictate macroscopic experimental success? The answer lies in interfacial stereospecificity .

Biological Assays (Antimicrobial & Antitubercular)

Aliphatic 1,2-diols exert their antimicrobial action by disrupting microbial cell membranes and inhibiting amino acid transport[8]. Biological lipid bilayers are inherently chiral. Enantiopure (R)-1,2-Dodecanediol interacts uniformly with the chiral phospholipids of dermatophytes (such as Malassezia and Trichophyton)[3][9]. When using a racemic mixture, the (R) and (S) enantiomers exhibit competitive binding dynamics. Because the exact enantiomeric excess (ee) of commercial racemic batches can fluctuate, the resulting Minimum Inhibitory Concentration (MIC) drifts, destroying assay reproducibility.

Nanoparticle Synthesis

In the thermal decomposition of iron precursors to synthesize magnetic nanoheaters, 1,2-dodecanediol acts as both a reducing agent and a co-surfactant[2]. While chirality might seem irrelevant in inorganic synthesis, the physical packing of the surfactant on the nanocrystal surface is critical. Enantiopure (R)-1,2-Dodecanediol achieves a highly ordered, sterically uniform capping layer. Conversely, the racemic mixture packs asymmetrically, leading to variable solvodynamic sizes and unpredictable aggregation during scale-up[2].

G R_Diol (R)-1,2-Dodecanediol (Enantiopure) Target Chiral Lipid Bilayer / Nanoparticle Surface R_Diol->Target Stereospecific Affinity Racemic Racemic 1,2-Dodecanediol (Mixture) Racemic->Target Competitive Dynamics Outcome1 Uniform Packing & Predictable Binding Target->Outcome1 Outcome2 Steric Clash & Variable Binding Target->Outcome2

Fig 1. Stereospecific interaction pathways of chiral vs. racemic diols at the target interface.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your lab, protocols must be designed as self-validating systems. Below are two standardized workflows demonstrating the superior reproducibility of (R)-1,2-Dodecanediol.

Protocol A: Reproducible Synthesis of Magnetic Nanoparticles

This protocol mitigates the known reproducibility issues associated with benzyl ether oxidation and surfactant degradation[2][10].

Step-by-Step Methodology:

  • Solvent Degassing: Add 20 mL of benzyl ether to a three-neck flask. Degas at room temperature for 20 minutes under a continuous N2​ stream. Causality: Benzyl ether readily oxidizes to benzaldehyde at high temperatures, which alters the reducing environment. Cold degassing prevents this[10].

  • Precursor Addition: Add 1 mmol Fe(acac)3​ , 3 mmol oleic acid, and 2 mmol of (R)-1,2-Dodecanediol[2].

  • Controlled Nucleation: Heat the system to 120°C under N2​ and hold for 30 minutes to allow the (R)-diol to uniformly coordinate with the iron precursor.

  • Thermal Decomposition: Ramp the temperature to reflux (~290°C) at a rate of 5°C/min. Hold for 2 hours[2].

  • Isolation: Cool to room temperature, precipitate the nanoparticles using ethanol, and collect via centrifugation.

  • Self-Validation Check: Measure the solvodynamic size via Dynamic Light Scattering (DLS). A successful run utilizing the (R)-enantiomer will yield a Polydispersity Index (PDI) of < 0.1. If PDI > 0.2, suspect oxygen ingress during Step 1.

Workflow Step1 1. Cold Degassing Benzyl Ether under N2 Step2 2. Surfactant Addition (R)-1,2-Dodecanediol + Oleic Acid Step1->Step2 Step3 3. Thermal Decomposition Ramp to 290°C Reflux Step2->Step3 Step4 4. Nucleation & Growth Controlled by Chiral Uniformity Step3->Step4 Step5 5. Monodisperse Nanoparticles (Self-Validation: PDI < 0.1) Step4->Step5

Fig 2. Self-validating thermal decomposition workflow for monodisperse nanoparticle synthesis.

Protocol B: Antimicrobial Checkerboard Assay for Formulation Synergy

This assay validates the targeted efficacy of (R)-1,2-Dodecanediol against dandruff-causing dermatophytes[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well microtiter plate. Create serial dilutions of (R)-1,2-Dodecanediol ranging from 1 ppm to 100 ppm in a lipid-solubilized broth.

  • Inoculation: Inoculate the wells with Malassezia furfur standardized to 105 CFU/mL.

  • Incubation: Incubate the plates at 32°C for 48 hours.

  • Self-Validation Check: Determine the MIC. Run a parallel control plate using racemic 1,2-Dodecanediol. The (R)-enantiomer will consistently demonstrate an MIC of approximately 14 ppm across multiple independent batches[3]. If the racemic control shows MIC drift (e.g., jumping from 15 ppm to 30 ppm), it confirms batch-to-batch variability in the racemate's enantiomeric ratio.

Troubleshooting & Best Practices

  • Inconsistent Yields in Lipophilic Diamine Synthesis: When synthesizing antitubercular amino alcohols from 1,2-dodecanediol[7], ensure the diol is thoroughly dried. Trace moisture hydrolyzes the intermediate chlorides, drastically reducing the yield of the target diamine.

  • Thermal Degradation: Do not exceed 300°C during nanoparticle reflux. Prolonged boiling times beyond 2 hours at extreme temperatures cause the aliphatic chain of the diol to degrade, leading to secondary nucleation and bimodal particle size distributions[2].

Sources

Safety & Regulatory Compliance

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